Zeteletinib hemiadipate
Description
ZETELETINIB ADIPATE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2375837-06-0 |
|---|---|
Molecular Formula |
C56H56F6N8O12 |
Molecular Weight |
1147.1 g/mol |
IUPAC Name |
bis(2-[6-(6,7-dimethoxyquinolin-3-yl)-3-pyridinyl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide);hexanedioic acid |
InChI |
InChI=1S/2C25H23F3N4O4.C6H10O4/c2*1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16;7-5(8)3-1-2-4-6(9)10/h2*5-6,8-13H,7H2,1-4H3,(H,31,33);1-4H2,(H,7,8)(H,9,10) |
InChI Key |
KIKHVJAFGVCFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F.CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Zeteletinib Hemiadipate: A Deep Dive into its Mechanism of Action as a Selective RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib hemiadipate (formerly known as BOS-172738 or DS-5010) is an orally active, potent, and selective small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, including fusions and activating point mutations, are oncogenic drivers in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] These genetic aberrations lead to constitutive activation of the RET kinase, triggering downstream signaling cascades that promote cell proliferation, survival, and metastasis.[5] Zeteletinib was designed to offer a highly potent and selective therapeutic option for patients with RET-altered cancers, including those with resistance to multi-kinase inhibitors.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its core functions.
Core Mechanism of Action: Potent and Selective RET Kinase Inhibition
Zeteletinib exerts its anti-tumor activity by directly targeting and inhibiting the kinase activity of both wild-type and mutated forms of the RET protein.[2][5] It has demonstrated nanomolar potency against wild-type RET, the common oncogenic M918T mutation, and the V804M/L gatekeeper mutations, which can confer resistance to some multi-kinase inhibitors.[5][6] A key feature of zeteletinib is its high selectivity for RET over other kinases, particularly VEGFR2, with a reported selectivity of over 300-fold.[2][6] This selectivity is crucial for minimizing off-target toxicities often associated with less specific multi-kinase inhibitors.[3]
Biochemical and Cellular Potency
Preclinical studies have established the potent inhibitory activity of zeteletinib in various assays. Biochemical assays have shown that zeteletinib inhibits RET and platelet-derived growth factor receptor (PDGFR) alpha/beta by more than 80% at a concentration of 193 nM.[2] Furthermore, an expanded kinase profile of zeteletinib against over 450 kinases demonstrated exquisite potency for RET and its mutations, with Kd values ≤ 1 nM for wild-type RET, RET(M918T), RET(V804L), and RET(V804M).[7]
| Target | Assay Type | Metric | Value | Reference |
| RET (wild-type) | Kinase Assay | Kd | ≤ 1 nM | [7] |
| RET (M918T) | Kinase Assay | Kd | ≤ 1 nM | [7] |
| RET (V804L) | Kinase Assay | Kd | ≤ 1 nM | [7] |
| RET (V804M) | Kinase Assay | Kd | ≤ 1 nM | [7] |
| KDR (VEGFR2) | Kinase Assay | - | >300-fold selectivity vs. RET | [7] |
| NCO4-RET CRC Cells | Proliferation | IC50 | 0.5 µM | [7] |
| HUVEC Cells | Proliferation | IC50 | 2.9 µM | [7] |
Downstream Signaling Pathway Inhibition
Constitutive activation of RET in cancer cells leads to the persistent activation of downstream signaling pathways critical for tumor growth and survival, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[5][8] By inhibiting RET kinase activity, zeteletinib effectively blocks the phosphorylation of key signaling molecules in these cascades, leading to the suppression of pro-proliferative and anti-apoptotic signals.
In Vivo Anti-Tumor Efficacy
The potent in vitro activity of zeteletinib translates to significant anti-tumor efficacy in preclinical xenograft models of RET-driven cancers.
-
In a Ba/F3-RET subcutaneous tumor model, zeteletinib administered at 10 mg/kg twice daily induced tumor regression.[2]
-
In an LC2/ad NSCLC xenograft model, which harbors a RET-CCDC6 fusion, a 1 mg/kg thrice daily dose of zeteletinib also resulted in tumor regression.[2]
-
Zeteletinib has demonstrated potent and durable tumor regression at doses of 30 mg/kg in various patient-derived xenograft (PDX) models of RET-fusion cancers, including colorectal and NSCLC models.[7]
| Model Type | Cancer Type | RET Alteration | Dosing Regimen | Outcome | Reference |
| Allograft | - | RET fusion | 10 mg/kg BID | Tumor Regression | [2] |
| Xenograft | NSCLC | CCDC6-RET fusion | 1 mg/kg TID | Tumor Regression | [2] |
| PDX | Colorectal Cancer | CCDC6-RET fusion | 30 mg/kg | Tumor Regression | [7] |
| PDX | Colorectal Cancer | NCOA4-RET fusion | 30 mg/kg | Tumor Regression | [7] |
| PDX | Colorectal Cancer | CCDC6-RET (V804M) | 30 mg/kg | Tumor Regression | [7] |
| PDX | NSCLC | KIF5B-RET fusion | 30 mg/kg | Tumor Regression | [7] |
Mechanisms of Resistance
As with other targeted therapies, resistance to selective RET inhibitors can emerge. Mechanisms of resistance are broadly categorized as on-target (within the RET gene) or off-target (activation of bypass signaling pathways).
-
On-Target Resistance: While zeteletinib is effective against the V804 gatekeeper mutations, other mutations within the RET kinase domain, such as solvent front mutations (e.g., G810), can confer resistance to selective RET inhibitors.[4]
-
Off-Target Resistance: The activation of alternative signaling pathways can bypass the need for RET signaling. Amplification of genes such as MET and KRAS has been observed in patients who develop resistance to selective RET inhibitors, leading to the reactivation of the MAPK and/or PI3K/Akt pathways.[5]
Experimental Protocols
In Vitro Kinase Assay
To determine the inhibitory activity of zeteletinib against various kinases, a standard in vitro kinase assay can be performed. Recombinant kinase domains are incubated with a peptide substrate and ATP in a kinase reaction buffer. Zeteletinib at varying concentrations is added to the reaction mixture. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC50 value, representing the concentration of zeteletinib required to inhibit 50% of the kinase activity, is then calculated.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Zeteletinib Hemiadipate: A Technical Guide to its Mechanism and Pathway of RET Kinase Inhibition
Abstract: The discovery of oncogenic driver mutations in the Rearranged during Transfection (RET) proto-oncogene has led to the development of highly specific targeted therapies. Zeteletinib (BOS-172738), an orally active and selective RET kinase inhibitor, has demonstrated significant antitumor activity in preclinical models and clinical trials. This technical guide provides an in-depth overview of the RET kinase inhibition pathway by Zeteletinib, summarizing key preclinical and clinical data, and detailing the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.
The RET Kinase Signaling Pathway in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the neural crest and kidneys.[1] In cancer, genomic alterations, including point mutations and chromosomal rearrangements, can lead to ligand-independent, constitutive activation of the RET kinase.[1] These alterations are oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3]
Once constitutively activated, the RET kinase triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1] This aberrant signaling promotes unchecked cell proliferation, survival, and invasion, leading to tumor growth and metastasis.[1] The critical role of these alterations in tumorigenesis establishes the RET kinase as a key therapeutic target.
Zeteletinib Hemiadipate: A Selective RET Kinase Inhibitor
Zeteletinib (also known as BOS-172738 or DS-5010) is a potent and highly selective, orally bioavailable small-molecule inhibitor of the RET kinase.[2][4] It was specifically designed to target wild-type RET, various RET fusions, and key activating and resistance mutations, including the V804M/L "gatekeeper" mutations which can confer resistance to some multi-kinase inhibitors.[2][5] A key feature of Zeteletinib is its high selectivity for RET over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is associated with off-target toxicities in less selective inhibitors.[1][2]
Mechanism of Action
Zeteletinib exerts its antineoplastic activity by selectively binding to the ATP-binding pocket of the RET kinase domain. This competitive inhibition prevents the phosphorylation of the kinase itself (autophosphorylation) and the subsequent activation of downstream signaling proteins. The blockade of these oncogenic signals results in the inhibition of proliferation and induction of apoptosis in tumor cells that are dependent on RET signaling.[4]
Preclinical Profile
The potency, selectivity, and antitumor activity of Zeteletinib have been extensively characterized in a range of preclinical studies.
Biochemical Potency and Selectivity
Zeteletinib demonstrates nanomolar potency against wild-type and mutated RET kinase in biochemical assays. Notably, it retains this high potency against gatekeeper mutations and shows excellent selectivity against VEGFR2 (KDR), a common off-target of multi-kinase inhibitors.[2][4]
| Target Kinase | Assay Type | Potency | Reference |
| RET (Wild-Type) | Kd | ≤ 1 nM | [6] |
| RET (V804L) | IC50 | Single-digit nM | [2] |
| RET (V804M) | Kd | ≤ 1 nM | [6] |
| RET (M918T) | Kd | ≤ 1 nM | [6] |
| VEGFR2 (KDR) | IC50 | > 1000 nM | [2] |
| PDGFRα/β | % Inhibition | > 80% at 193 nM | [4] |
Table 1: Biochemical Potency and Selectivity of Zeteletinib.
In Vivo Antitumor Activity
The efficacy of Zeteletinib was evaluated in mouse xenograft models using human cancer cells with defined RET alterations. The studies demonstrated significant, dose-dependent tumor regression.
| Model Type | RET Alteration | Dosing | Outcome | Reference |
| Ba/F3 Subcutaneous Xenograft | RET fusion | 10 mg/kg BID | Tumor Regression | [2] |
| NSCLC Xenograft (LC2/ad) | CCDC6-RET fusion | 1 mg/kg TID | Tumor Regression | [2] |
Table 2: In Vivo Antitumor Activity of Zeteletinib in Xenograft Models.
Clinical Efficacy and Safety
Zeteletinib was evaluated in a Phase 1, open-label, dose-escalation and expansion study (NCT03780517) in patients with advanced solid tumors harboring RET gene alterations.[7][8][9] The study established a favorable safety profile and demonstrated durable clinical activity.
Clinical Efficacy
The study reported meaningful response rates in heavily pretreated patients with RET fusion-positive NSCLC and RET-mutant MTC, including those with brain metastases.[7][10][11]
| Indication | Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (mDoR) | Reference |
| RET Fusion+ NSCLC | Pretreated | 28% | 59% | 10.17 months | [11] |
| RET-Mutant MTC | Pretreated | 30% | 74% | 19.15 months | [11] |
| Pancreatic Cancer | RET Fusion+ | 1 Partial Response | - | - | [7] |
Table 3: Summary of Clinical Efficacy from the Phase 1 Study (NCT03780517) as of Nov. 2023.
Safety and Tolerability
Zeteletinib was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were primarily low-grade and manageable. Unlike many multi-kinase inhibitors, Zeteletinib was not associated with significant hypertension or hepatotoxicity.[6][7]
| Adverse Event (Any Grade) | Frequency | Reference |
| Creatine Phosphokinase (CPK) Increase | 54% | [6][7] |
| Dyspnea | 34% | [6][7] |
| Facial Edema | 25% | [6][7] |
| Aspartate Aminotransferase (AST) Elevation | 25% | [6][7] |
| Anemia | 25% | [6][7] |
| Neutropenia | 22% | [6][7] |
| Diarrhea | 22% | [6][7] |
Table 4: Most Common Treatment-Emergent Adverse Events (TEAEs) from the Phase 1 Study.
Key Experimental Methodologies
The characterization of RET kinase inhibitors like Zeteletinib relies on a cascade of standardized biochemical and cell-based assays. The following are representative protocols for these key experiments.
Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay quantifies the binding affinity of an inhibitor to the kinase by measuring the displacement of a fluorescent tracer from the kinase's ATP pocket.
Protocol:
-
Reagent Preparation : Prepare a serial dilution of Zeteletinib in assay buffer. Prepare a solution containing the recombinant RET kinase enzyme and a Europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Assay Plate Setup : In a 384-well plate, add 5 µL of the Zeteletinib serial dilution or DMSO vehicle control.
-
Kinase/Antibody Addition : Add 5 µL of the RET kinase/antibody mixture to all wells.
-
Tracer Addition : Add 5 µL of the tracer solution to all wells to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).
-
Data Analysis : Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by Zeteletinib leads to a decrease in FRET signal. Plot the emission ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (Ba/F3 Model)
This assay measures the ability of an inhibitor to suppress the proliferation of cells that are engineered to be dependent on oncogenic RET signaling for survival.
Protocol:
-
Cell Culture : Culture murine pro-B Ba/F3 cells stably transfected with a construct expressing a human RET fusion (e.g., CCDC6-RET). These cells are grown in IL-3-free medium, making their proliferation and survival dependent on RET kinase activity.
-
Cell Seeding : Seed the Ba/F3-CCDC6-RET cells into a 96-well cell culture plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Prepare a serial dilution of Zeteletinib in culture medium and add it to the wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement : Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP content as an indicator of viable cells).
-
Data Acquisition : After a brief incubation with the reagent, measure the luminescence on a plate reader.
-
Data Analysis : Normalize the luminescence signal to the vehicle control wells. Plot the percent viability against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.
Conclusion
Zeteletinib is a highly potent and selective RET kinase inhibitor with a well-defined mechanism of action. Preclinical data confirm its nanomolar potency against clinically relevant RET alterations and its efficacy in in vivo models. The Phase 1 clinical trial (NCT03780517) has established its safety profile and demonstrated durable antitumor activity in patients with RET-driven cancers, including NSCLC and MTC. With its differentiated safety profile and broad activity against various RET alterations, Zeteletinib represents a significant therapeutic option for patients with these malignancies.
References
- 1. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zeteletinib adipate by Boston Pharmaceuticals for Medullary Thyroid Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Clinical Trial: NCT03780517 - My Cancer Genome [mycancergenome.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. retpositive.org [retpositive.org]
- 11. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
Zeteletinib Hemiadipate in RET Fusion-Positive Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A subset of NSCLC tumors is driven by specific genomic alterations, leading to the development of targeted therapies. One such alteration is a rearrangement of the REarranged during Transfection (RET) proto-oncogene, which is present in approximately 1-2% of NSCLC cases.[1][2] These RET fusions lead to constitutive activation of the RET receptor tyrosine kinase, promoting oncogenic signaling.
Zeteletinib (formerly BOS-172738 or DS-5010) is an orally bioavailable, potent, and selective inhibitor of the RET kinase.[3][4][5] This technical guide provides a comprehensive overview of the current knowledge on Zeteletinib hemiadipate, focusing on its mechanism of action, preclinical evidence, and clinical development in the context of RET fusion-positive NSCLC.
Mechanism of Action
Zeteletinib is a highly selective inhibitor of the RET receptor tyrosine kinase.[3][4][5] It demonstrates nanomolar potency against wild-type RET, various RET fusions, and common activating mutations, including the V804M/L gatekeeper mutations that can confer resistance to other tyrosine kinase inhibitors.[4][5] Notably, Zeteletinib exhibits over 300-fold selectivity for RET compared to the vascular endothelial growth factor receptor 2 (VEGFR2), which is associated with a more favorable side effect profile compared to multi-kinase inhibitors.[4][5]
The RET Signaling Pathway in NSCLC
In normal physiology, the RET receptor is activated upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-α (GFRα) co-receptor. This leads to RET dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[6][7][8][9]
In RET fusion-positive NSCLC, the N-terminal portion of a partner protein (most commonly KIF5B or CCDC6) is fused to the C-terminal intracellular kinase domain of RET.[6] This fusion results in a chimeric protein that dimerizes in a ligand-independent manner, leading to constitutive activation of the RET kinase domain and aberrant downstream signaling, driving tumorigenesis.[7]
Zeteletinib selectively binds to the ATP-binding pocket of the RET kinase domain, inhibiting its autophosphorylation and preventing the activation of downstream signaling pathways. This ultimately leads to the suppression of tumor cell growth and proliferation in RET-driven cancers.
Preclinical Evidence
Preclinical studies have demonstrated the potent and selective anti-tumor activity of Zeteletinib in various models of RET-altered cancers.
In Vitro Studies
In biochemical assays, Zeteletinib has shown single-digit nanomolar IC50 values against wild-type RET and the V804L gatekeeper mutant, even in the presence of high ATP concentrations.[5] In a panel of 106 kinases, Zeteletinib at 193 nM inhibited RET and platelet-derived growth factor receptor (PDGFR) alpha/beta by more than 80%, while its IC50 against KDR (VEGFR2) was greater than 1000 nM, highlighting its selectivity.[5]
In Vivo Studies
The anti-tumor efficacy of Zeteletinib has been confirmed in vivo using xenograft models. In a Ba/F3-RET subcutaneous tumor model, Zeteletinib administered at 10 mg/kg twice daily resulted in tumor regression.[4] Furthermore, in an LC2/ad NSCLC xenograft model harboring a CCDC6-RET fusion, Zeteletinib at a dose of 1 mg/kg three times a day also induced tumor regression.[4]
Clinical Studies
The primary clinical evidence for Zeteletinib in RET fusion-positive NSCLC comes from a Phase 1, first-in-human, open-label, dose-escalation and expansion study (NCT03780517).[10][11][12][13][14] This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of Zeteletinib in patients with advanced solid tumors harboring RET alterations.
Study Design
The study consisted of a dose-escalation phase (Part A) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Part B) to further evaluate safety and efficacy in specific patient cohorts, including RET fusion-positive NSCLC.[10][11] Patients received oral doses of Zeteletinib ranging from 10 to 150 mg once daily.[12]
Efficacy in RET Fusion-Positive NSCLC
The results from the Phase 1 study demonstrated promising anti-tumor activity of Zeteletinib in patients with RET fusion-positive NSCLC. The key efficacy data are summarized in the table below.
| Efficacy Endpoint | RET Fusion-Positive NSCLC Cohort |
| Objective Response Rate (ORR) | 28% - 33%[10][12][13] |
| Disease Control Rate (DCR) | 59%[10][13] |
| Median Duration of Response (mDoR) | 10.17 months[10][11][13] |
Data as of the November 2023 data cutoff from the Phase 1 study (NCT03780517).[10][11][13]
Notably, responses were observed in patients with brain metastases, with one patient experiencing a 43% reduction in a brain lesion.[12]
Safety and Tolerability
Zeteletinib demonstrated a manageable safety profile in the Phase 1 study. The most common treatment-emergent adverse events (TEAEs) are listed in the table below.
| Treatment-Emergent Adverse Event (Any Grade) | Frequency |
| Blood Creatine Phosphokinase (CPK) Increased | 54%[10][12][15] |
| Dyspnea | 34%[10][12][15] |
| Facial Edema | 25%[12][15] |
| Aspartate Aminotransferase (AST) Elevation | 25%[12][15] |
| Anemia | 25%[10][12][15] |
| Neutropenia | 22%[12][15] |
| Diarrhea | 22%[12][15] |
| Fatigue | 21%[12][15] |
| Constipation | 20%[12][15] |
Data from the safety population (n=67) of the Phase 1 study (NCT03780517).[12][15]
Grade ≥3 TEAEs related to Zeteletinib occurred in 54% of patients, with the most common being increased blood creatine phosphokinase (25%), decreased neutrophil count (10%), and anemia (9%).[10][11][13] The MTD was not reached, and 75 mg once daily was the recommended dose for the dose-expansion part of the study.[10][11]
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, the key methodologies employed in the investigation of Zeteletinib can be summarized as follows.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity and selectivity of Zeteletinib against a panel of kinases.
-
Methodology: Recombinant human kinases are incubated with a fluorescently labeled ATP substrate and varying concentrations of Zeteletinib. The kinase activity is measured by quantifying the amount of phosphorylated substrate. IC50 values are calculated from the dose-response curves. Selectivity is assessed by comparing the IC50 for RET to that of other kinases, such as VEGFR2.
Cell-Based Assays
-
Objective: To evaluate the effect of Zeteletinib on the viability and signaling of RET-driven cancer cell lines.
-
Methodology: NSCLC cell lines harboring specific RET fusions (e.g., CCDC6-RET) are cultured in the presence of increasing concentrations of Zeteletinib. Cell viability is assessed using assays such as MTT or CellTiter-Glo. Inhibition of RET signaling is evaluated by Western blotting to measure the phosphorylation levels of RET and downstream effectors like ERK and AKT.
In Vivo Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of Zeteletinib in animal models.
-
Methodology: Immunocompromised mice are subcutaneously implanted with human NSCLC cells engineered to express a RET fusion protein. Once tumors are established, mice are treated with vehicle control or Zeteletinib at various doses and schedules. Tumor volume is measured regularly to determine the anti-tumor effect. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for target engagement).
Conclusion
This compound is a potent and selective next-generation RET inhibitor with a manageable safety profile and promising anti-tumor activity in patients with RET fusion-positive non-small cell lung cancer, including those with brain metastases. The findings from the Phase 1 clinical trial support its further development as a targeted therapy for this molecularly defined subset of NSCLC. Ongoing and future studies will be crucial to fully elucidate its efficacy and role in the evolving treatment landscape for RET-driven malignancies.
References
- 1. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET Inhibitors in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zeteletinib (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. RET Fusion-Positive Non-small Cell Lung Cancer: The Evolving Treatment Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-small-cell lung cancer: how to manage RET-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 10. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Non Small Cell Lung Cancer - BOS-172738 - RET mutation - LARVOL VERI [veri.larvol.com]
- 15. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
Zeteletinib Hemiadipate: A Deep Dive into its Efficacy Against RET Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib hemiadipate (formerly BOS-172738) is an orally active and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). While first-generation multi-kinase inhibitors have shown some efficacy, their use is often limited by off-target toxicities. The development of selective RET inhibitors has marked a significant advancement in treating these malignancies. However, the emergence of resistance mutations, particularly at the gatekeeper residue (V804), poses a clinical challenge. This technical guide provides an in-depth analysis of zeteletinib's effect on RET gatekeeper mutations, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.
Mechanism of Action and Preclinical Efficacy
Zeteletinib demonstrates potent and selective inhibition of wild-type RET and various RET mutants, including the V804L/M gatekeeper mutations and the common M918T activating mutation. Preclinical data indicate that zeteletinib has a high selectivity for RET over other kinases, such as VEGFR2, which is often associated with the off-target effects of multi-kinase inhibitors.
Biochemical and Cellular Activity
Biochemical assays have demonstrated zeteletinib's potent inhibitory activity against wild-type and mutated RET kinase. In cellular assays, zeteletinib effectively suppresses the proliferation of cancer cell lines driven by RET fusions and mutations.
Table 1: In Vitro Inhibitory Activity of Zeteletinib against RET Kinase
| Target | Assay Type | Metric | Value | Reference(s) |
| Wild-type RET | Biochemical | Kd | ≤ 1 nM | |
| RET V804L | Biochemical | IC50 | Single-digit nM | |
| RET V804M | Biochemical | Kd | ≤ 1 nM | |
| RET M918T | Biochemical | Kd | ≤ 1 nM | |
| VEGFR2 | Biochemical | IC50 | >1000 nM | |
| PDGFRα/β | Biochemical | % Inhibition @ 193 nM | >80% |
In Vivo Antitumor Activity
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of zeteletinib in tumors harboring RET alterations.
Table 2: In Vivo Antitumor Activity of Zeteletinib in Xenograft Models
| Model | Cell Line | RET Alteration | Treatment Regimen | Outcome | Reference(s) |
| Subcutaneous Xenograft | Ba/F3-RET | Not specified | 10 mg/kg, twice daily (bid) | Tumor regression | |
| NSCLC Xenograft | LC2/ad | CCDC6-RET fusion | 1 mg/kg, thrice daily (tid) | Tumor regression |
Experimental Protocols
Biochemical Kinase Assays
The inhibitory activity of zeteletinib against RET kinase is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay (General)
-
Reaction Setup: In a 384-well plate, combine the RET kinase enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and the test compound (zeteletinib) in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Initiation: Start the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific RET isoform.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assays
The effect of zeteletinib on the growth of RET-driven cancer cells is commonly assessed using proliferation assays, such as those employing Ba/F3 cells. Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. Transduction of these cells with an oncogenic driver, such as a RET fusion or mutant, can render them IL-3 independent, making their proliferation dependent on the activity of the introduced RET oncoprotein.
Protocol: Ba/F3 Cell Proliferation Assay (General)
-
Cell Culture: Culture Ba/F3 cells stably expressing the desired RET construct (e.g., KIF5B-RET V804M) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For IL-3 dependent parental cells, the medium is also supplemented with murine IL-3.
-
Assay Setup: Plate the Ba/F3-RET cells in 96-well plates in the absence of IL-3. Add serial dilutions of zeteletinib to the wells.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well and measure the resulting luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the IC50 values by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
The antitumor activity of zeteletinib in a living organism is evaluated using animal models, typically immunodeficient mice bearing human tumor xenografts.
Protocol: Subcutaneous Xenograft Model (General)
-
Cell Preparation: Harvest cancer cells (e.g., Ba/F3-RET or LC2/ad) from culture during their exponential growth phase. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Tumor Implantation: Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to support tumor formation, and inject a defined number of cells (e.g., 1 x 10⁶ to 10 x 10⁶) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer zeteletinib or a vehicle control orally at the specified dose and schedule.
-
Monitoring and Endpoint: Monitor tumor volume regularly using caliper measurements. Also, monitor the body weight and overall health of the animals. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the statistical significance of the differences in tumor growth between the treated and control groups.
Signaling Pathways and Logical Relationships
Figure 1: Simplified RET Signaling Pathway and Inhibition by Zeteletinib.
Clinical Activity
The clinical efficacy and safety of zeteletinib were evaluated in a Phase 1, multicenter, dose-escalation and -expansion study (NCT03780517) in patients with advanced solid tumors harboring RET alterations.
Patient Population and Response
The study enrolled patients with various RET-altered cancers, including NSCLC and MTC. The results demonstrated that zeteletinib has broad antitumor activity.
Table 3: Clinical Activity of Zeteletinib in RET-Altered Solid Tumors (NCT03780517)
| Tumor Type | Number of Patients | Objective Response Rate (ORR) | Reference(s) |
| All RET-altered tumors | 54 | 33% | |
| RET-fusion positive NSCLC | 30 | 33% | |
| RET-mutant MTC | 16 | 44% |
While specific data on the response of patients with RET V804M/L gatekeeper mutations in this trial are not detailed in the provided search results, the preclinical data strongly suggest that zeteletinib would be active in this patient population. The trial did include patients with V804M/L mutations, and the overall positive response rates in heavily pretreated populations are encouraging.
Conclusion
This compound is a potent and selective RET kinase inhibitor with demonstrated preclinical activity against wild-type RET, the common M918T activating mutation, and, critically, the V804M/L gatekeeper mutations that confer resistance to some other tyrosine kinase inhibitors. In vivo studies have shown its ability to induce tumor regression in RET-driven cancer models. Early clinical data from the NCT03780517 trial have shown promising antitumor activity in patients with various RET-altered solid tumors. Further investigation into the clinical efficacy of zeteletinib specifically in patients with RET gatekeeper mutations is warranted. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the activity of zeteletinib and other novel RET inhibitors.
Methodological & Application
Zeteletinib Hemiadipate: In Vitro Assay Protocols for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zeteletinib (also known as BOS-172738 and DS-5010) is a potent and selective, orally active inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2][3] It has demonstrated significant activity against wild-type RET, as well as various RET fusions and mutations, including the M918T, V804M, and V804L gatekeeper mutations.[1][4] This document provides detailed protocols for key in vitro assays to characterize the activity of Zeteletinib hemiadipate, including a biochemical kinase inhibition assay, a cell-based proliferation assay, and a Western blot analysis to investigate the downstream signaling effects.
Data Presentation
Table 1: Biochemical Potency of Zeteletinib Against RET Kinase
| Target | Assay Format | IC50 (nM) |
| Wild-type RET | Biochemical Kinase Assay | Single-digit nanomolar[1] |
| RET (V804L) | Biochemical Kinase Assay | Single-digit nanomolar[1] |
Table 2: In Vitro Cellular Activity of Zeteletinib
| Cell Line | Cancer Type | RET Alteration | Assay | IC50 (µM) |
| CR1520 | Colorectal Cancer | NCOA4-RET | Proliferation Assay | 0.5[4] |
| HUVEC | Normal Endothelial | - | Proliferation Assay | 2.9[4] |
Signaling Pathway Diagram
References
Zeteletinib Hemiadipate: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of Zeteletinib hemiadipate, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.
Introduction
This compound is an orally bioavailable small molecule that selectively targets wild-type, fusion, and mutated forms of the RET proto-oncogene. Dysregulation of RET signaling through activating point mutations or chromosomal rearrangements is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and multiple endocrine neoplasia type 2 (MEN2). Zeteletinib has demonstrated potent anti-tumor activity by inhibiting the constitutive activation of the RET signaling pathway.
These protocols describe three key cell-based assays for characterizing the activity of this compound: a cellular RET phosphorylation assay, a cell proliferation and viability assay, and a Ba/F3 cell proliferation assay for assessing activity against RET fusions and mutations.
Data Summary
The following tables summarize the reported in vitro and cell-based activity of Zeteletinib (also known as BOS-172738).
| Target | Assay Type | Result |
| Wild-type RET | Biochemical | Kd ≤ 1 nM |
| RET (M918T) | Biochemical | Kd ≤ 1 nM |
| RET (V804L) | Biochemical | Kd ≤ 1 nM |
| RET (V804M) | Biochemical | Kd ≤ 1 nM |
| KDR (VEGFR2) | Biochemical | >300-fold selectivity over RET |
Table 1: Biochemical Activity of Zeteletinib against RET Kinase.
| Cell Line | Assay Type | IC50 |
| NCOA4-RET Human CRC Cell Line (CR1520) | Cell Proliferation | 0.5 µM |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Cell Proliferation | 2.9 µM |
Table 2: Cell-Based Proliferation IC50 Values for Zeteletinib.
Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates key tyrosine residues. This initiates downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. In cancer, RET fusions and mutations lead to ligand-independent, constitutive activation of these pathways. Zeteletinib acts by inhibiting this aberrant autophosphorylation.
Caption: RET Signaling Pathway and Inhibition by Zeteletinib.
Experimental Protocols
Cellular RET Phosphorylation Assay
This protocol describes how to measure the inhibition of RET autophosphorylation in a cellular context using an In-Cell Western™ assay.
Experimental Workflow:
Caption: Cellular RET Phosphorylation Assay Workflow.
Materials:
-
Cell Line: HEK293 cells engineered to express a constitutively active RET mutant (e.g., RET M918T) or a RET fusion protein.
-
Primary Antibodies:
-
Rabbit anti-phospho-RET (e.g., Tyr1062) antibody
-
Mouse anti-GAPDH antibody (for normalization)
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Reagents:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (3.7%, methanol-free)
-
Triton™ X-100
-
Blocking Buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer)
-
-
Equipment:
-
96-well black-walled imaging plates
-
CO₂ incubator
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
-
Protocol:
-
Cell Seeding:
-
Culture HEK293-RET cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 2 x 10⁴ cells per well in a 96-well black-walled plate and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the culture medium from the wells and add the Zeteletinib dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 2 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-pRET and anti-GAPDH) in antibody dilution buffer (Blocking Buffer with 0.1% Tween-20).
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells four times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently labeled secondary antibodies in antibody dilution buffer. Protect from light.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
-
Signal Acquisition and Analysis:
-
Wash the cells four times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both pRET (800 nm channel) and GAPDH (700 nm channel).
-
Normalize the pRET signal to the GAPDH signal for each well.
-
Plot the normalized pRET signal against the Zeteletinib concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Proliferation and Viability Assay
This protocol details a method to assess the effect of Zeteletinib on the proliferation and viability of cancer cells harboring RET alterations, such as the NCOA4-RET fusion-positive colorectal cancer cell line CR1520, using the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow:
Caption: Cell Proliferation and Viability Assay Workflow.
Materials:
-
Cell Line: NCOA4-RET fusion-positive colorectal cancer cell line (e.g., CR1520).
-
Reagents:
-
This compound
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
-
Equipment:
-
96-well opaque-walled plates
-
CO₂ incubator
-
Luminometer
-
Protocol:
-
Cell Seeding:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well opaque-walled plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of Zeteletinib to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each Zeteletinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the Zeteletinib concentration and determine the IC50 value using a non-linear regression curve fit.
-
Ba/F3 Cell Proliferation Assay
This assay is used to determine the inhibitory activity of Zeteletinib on the proliferation of Ba/F3 cells that have been engineered to be dependent on the signaling from a specific RET fusion or mutant for their survival and proliferation.
Experimental Workflow:
Caption: Ba/F3 Cell Proliferation Assay Workflow.
Materials:
-
Cell Line: Ba/F3 cells engineered to stably express a constitutively active RET fusion (e.g., CCDC6-RET) or mutant (e.g., RET V804M).
-
Reagents:
-
This compound
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Murine IL-3
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Equipment:
-
96-well plates
-
CO₂ incubator
-
Luminometer
-
Protocol:
-
Cell Culture:
-
Maintain the Ba/F3-RET cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL of murine IL-3.
-
For the assay, wash the cells three times with IL-3-free medium to remove any residual IL-3.
-
-
Cell Seeding:
-
Resuspend the washed cells in IL-3-free medium.
-
Seed 1 x 10⁴ cells per well in 100 µL of IL-3-free medium into a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in IL-3-free medium.
-
Add the desired concentrations of Zeteletinib to the wells. Include a vehicle control (0.1% DMSO) and a positive control (cells with IL-3) and a negative control (cells without IL-3 and without compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay and Data Analysis:
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® assay as described in Protocol 2.
-
Measure the luminescence and calculate the percentage of inhibition of proliferation for each Zeteletinib concentration relative to the vehicle control (in the absence of IL-3).
-
Determine the IC50 value by plotting the percentage of inhibition against the Zeteletinib concentration and performing a non-linear regression analysis.
-
Application Notes and Protocols for Zeteletinib Hemiadipate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib, also known as BOS-172738, is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] As a key driver in various types of cancers, including non-small cell lung cancer and thyroid carcinomas, RET is a significant therapeutic target.[2][3] Zeteletinib hemiadipate, the salt form of the compound, is frequently used in preclinical research. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, ensuring accurate and reproducible results.
Chemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value |
| Molecular Weight | 573.55 g/mol |
| Appearance | Crystalline solid |
| Storage of Solid | Store at -20°C for up to 2 years |
| Storage of DMSO Stock | Store at 4°C for up to 2 weeks or -80°C for up to 6 months |
Solubility
The solubility of this compound is a critical factor in the preparation of stock solutions for cell culture experiments. While precise quantitative values for solubility in various solvents are not widely published, the compound is known to be soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired working concentration.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 573.55 g/mol / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.74 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, store at 4°C for up to 2 weeks.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the culture medium and vortex or pipette gently to mix immediately. Do not add the medium to the concentrated stock.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiments.
-
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Stability in Cell Culture Medium
The stability of this compound in aqueous solutions like cell culture medium can be influenced by factors such as pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment to ensure consistent compound activity. Avoid storing the compound in culture medium for extended periods.
Mechanism of Action: RET Signaling Pathway Inhibition
Zeteletinib exerts its therapeutic effect by inhibiting the RET receptor tyrosine kinase. Upon binding of its ligands, such as glial cell line-derived neurotrophic factor (GDNF), RET dimerizes and undergoes autophosphorylation, activating several downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2][4] Zeteletinib blocks this process, leading to the inhibition of these oncogenic signals.
Caption: Zeteletinib inhibits the RET signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro cell-based assay using this compound.
Caption: Workflow for in vitro cell-based assays.
Disclaimer: This application note is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
Zeteletinib hemiadipate stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib, as zeteletinib hemiadipate, is a potent and selective, orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] It demonstrates nanomolar potency against wild-type RET, as well as various RET mutations and fusions, including the V804M/L gatekeeper mutations and the M918T mutation, which are common in several types of cancer.[1][2] Zeteletinib exhibits over 300-fold selectivity for RET compared to VEGFR2.[1][2] In addition to RET, it has been shown to inhibit platelet-derived growth factor receptor (PDGFR) alpha and beta.[1] Dysregulation of the RET signaling pathway is a known driver in the development and progression of various cancers, making zeteletinib a valuable tool for research and potential therapeutic development.[1]
Physicochemical and Storage Information
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| Synonyms | BOS-172738 hemiadipate, DS-5010 hemiadipate |
| Molecular Formula | C₂₅H₂₃F₃N₄O₄ · ½C₆H₁₀O₄ |
| Molecular Weight | 573.55 g/mol |
| CAS Number | 2375837-06-0 |
Signaling Pathway
Zeteletinib primarily targets the RET receptor tyrosine kinase. Upon binding of its ligand, glial cell line-derived neurotrophic factor (GDNF), RET dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation. In various cancers, RET can be constitutively activated through mutations or chromosomal rearrangements, leading to uncontrolled cell growth. Zeteletinib inhibits the kinase activity of RET, thereby blocking these downstream oncogenic signals.
Stock Solution Preparation and Storage
Solubility
Precise, publicly available quantitative solubility data for this compound in common laboratory solvents is limited. Based on information from suppliers of similar kinase inhibitors, it is anticipated to be soluble in dimethyl sulfoxide (DMSO). It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Recommended Storage Conditions
The following storage recommendations are based on supplier information.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO. The actual amounts should be adjusted based on the required volume and concentration for your specific experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Workflow Diagram:
Procedure:
-
Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.74 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 573.55 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW = 0.01 mol/L * 0.001 L * 573.55 g/mol = 0.0057355 g = 5.74 mg
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) may aid in dissolution. Ensure the solution is clear before proceeding.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, a stock solution can be stored at 4°C for up to 2 weeks.
Safety and Handling
This compound is a bioactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Recommended cell lines for Zeteletinib hemiadipate studies (e.g., KIF5B-RET, CCDC6-RET)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Zeteletinib hemiadipate (also known as BOS-172738) on cancer cell lines harboring KIF5B-RET and CCDC6-RET gene fusions. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization for specific experimental conditions and cell lines.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the successful investigation of this compound's mechanism of action and efficacy. Based on available literature, the following cell lines are recommended for their endogenous expression of the target fusion proteins:
| Cell Line | Fusion Gene | Cancer Type | Key Characteristics |
| LC-2/ad | CCDC6-RET | Lung Adenocarcinoma | Well-characterized and commercially available. Known to be sensitive to RET inhibitors. |
| CUTO22 | KIF5B-RET | Lung Adenocarcinoma | Patient-derived cell line. Expresses the KIF5B-RET fusion protein. |
| CUTO32 | KIF5B-RET | Lung Adenocarcinoma | Patient-derived cell line. May exhibit differential sensitivity to RET inhibitors compared to other KIF5B-RET lines. |
Overview of this compound
This compound is a potent and selective inhibitor of the RET receptor tyrosine kinase[1][2]. It has demonstrated nanomolar potency against wild-type RET and various RET fusions and mutations, including KIF5B-RET and CCDC6-RET[3]. Preclinical studies have shown its anti-tumor activity in xenograft models of RET fusion-positive cancers[1]. Zeteletinib is currently in clinical development for the treatment of RET-altered solid tumors[4][5].
Signaling Pathways
The KIF5B-RET and CCDC6-RET fusion proteins lead to constitutive activation of the RET kinase domain, driving oncogenic signaling through downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways[6][7]. Zeteletinib's mechanism of action involves the inhibition of RET autophosphorylation, thereby blocking these downstream signals and inducing anti-proliferative and apoptotic effects in cancer cells.
Experimental Protocols
Cell Culture
-
Media: Refer to the supplier's recommendations for the specific cell line (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of RET and its downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH can be used as a loading control.
Expected Results and Data Interpretation
-
Cell Viability Assay: this compound is expected to inhibit the proliferation of KIF5B-RET and CCDC6-RET positive cell lines in a dose-dependent manner. The IC50 values are anticipated to be in the low nanomolar range, reflecting the high potency of the inhibitor.
-
Western Blot Analysis: Treatment with this compound should lead to a significant reduction in the phosphorylation of RET at key tyrosine residues. Consequently, a decrease in the phosphorylation of downstream effectors such as ERK and AKT is expected, confirming the on-target activity of the compound.
Troubleshooting
-
High IC50 values: Ensure the potency and stability of the this compound stock solution. Optimize cell seeding density and incubation times.
-
Weak or no signal in Western Blot: Check the quality and concentration of antibodies. Ensure complete transfer of proteins to the membrane. Use fresh lysis buffer with inhibitors.
-
High background in Western Blot: Optimize blocking conditions (time and blocking agent). Increase the number and duration of washing steps.
These application notes and protocols provide a solid foundation for initiating studies with this compound. Careful experimental design and optimization will be key to obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zeteletinib Hemiadipate IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib, also known as BOS-172738, is a potent and selective second-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Dysregulation of RET signaling, through activating point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[3][4][5] Zeteletinib has demonstrated significant activity against wild-type RET, common oncogenic mutants (e.g., M918T), and gatekeeper mutations (e.g., V804M/L) that confer resistance to earlier generation inhibitors.[1][3][6] Furthermore, it exhibits high selectivity for RET over other kinases, such as VEGFR2, suggesting a favorable therapeutic window.[3][7]
These application notes provide a summary of the in vitro anti-proliferative activity of Zeteletinib hemiadipate in various cancer cell lines and a detailed protocol for determining its half-maximal inhibitory concentration (IC50), a key metric for assessing drug potency.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for Zeteletinib (BOS-172738) in different cell lines. This data highlights the compound's potency and selectivity.
| Cell Line | Cancer Type | RET Alteration | IC50 (µM) | Noteworthy |
| CR1520 | Colorectal Cancer | NCOA4-RET fusion | 0.5 | Demonstrates activity in a RET-fusion driven colorectal cancer model.[1][3] |
| HUVEC | Normal Endothelial Cells | Wild-Type | 2.9 | Higher IC50 in a non-cancerous cell line indicates selectivity for cancer cells with RET alterations.[1][3] |
Biochemical Assay Data:
In addition to cell-based assays, biochemical assays have demonstrated the high potency of Zeteletinib against the isolated RET kinase and its mutants:
| Target | Assay Type | IC50 |
| Wild-Type RET | Biochemical | Single-digit nM[6][7] |
| RET (V804L gatekeeper mutant) | Biochemical | Single-digit nM[6][7] |
Furthermore, binding assays have determined the dissociation constant (Kd) of Zeteletinib for various RET forms, indicating strong and stable binding:
| Target | Assay Type | Kd |
| Wild-Type RET | Binding Assay | ≤ 1 nM[1][2] |
| RET (M918T mutant) | Binding Assay | ≤ 1 nM[1] |
| RET (V804L gatekeeper mutant) | Binding Assay | ≤ 1 nM[1] |
| RET (V804M gatekeeper mutant) | Binding Assay | ≤ 1 nM[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams were generated.
Experimental Protocols
A detailed methodology for determining the IC50 of this compound in adherent cancer cell lines using the MTT assay is provided below.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., a cell line with a known RET alteration)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000 - 10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Zeteletinib stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (and controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color change.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
-
Conclusion
This compound is a highly potent and selective RET inhibitor with demonstrated anti-proliferative activity in cancer cells harboring RET alterations. The provided protocol offers a standardized method for determining the IC50 of this compound, which is essential for preclinical evaluation and further drug development. The data and methodologies presented here will be valuable for researchers and scientists working in the field of oncology and targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zeteletinib (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Experimental Design with Zeteletinib Hemihadiapate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib, also known as BOS-172738 and DS-5010, is an orally active and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Dysregulation of RET signaling, through activating point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] Zeteletinib has demonstrated potent anti-tumor activity against wild-type RET, common RET mutations (e.g., M918T), and gatekeeper mutations (e.g., V804M/L) that confer resistance to other kinase inhibitors.[1][5] Notably, it exhibits over 300-fold selectivity for RET compared to VEGFR2, suggesting a favorable safety profile by minimizing off-target toxicities associated with less selective inhibitors.[1][6]
These application notes provide a comprehensive guide for designing and executing in vivo preclinical studies to evaluate the efficacy, pharmacokinetics, pharmacodynamics, and safety of Zeteletinib hemiadipate.
Mechanism of Action: RET Signaling Pathway
Zeteletinib functions by competing with ATP for the kinase domain of the RET receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.
Caption: Simplified RET signaling pathway and the inhibitory action of Zeteletinib.
In Vivo Efficacy Studies
The primary goal of in vivo efficacy studies is to assess the anti-tumor activity of Zeteletinib in relevant animal models. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models harboring RET alterations are highly recommended.
Recommended Animal Models
| Model Type | Description | Key Considerations |
| Cell Line-Derived Xenograft (CDX) | Immunocompromised mice (e.g., NOD-SCID, NSG) subcutaneously implanted with human cancer cell lines expressing RET fusions or mutations. | - LC2/ad: Human lung adenocarcinoma cell line with a CCDC6-RET fusion.[1] - TT: Human medullary thyroid carcinoma cell line with a RET C634W mutation. - Ba/F3-RET transfectants: Murine pro-B cell line engineered to express specific human RET fusions or mutations.[1] |
| Patient-Derived Xenograft (PDX) | Immunocompromised mice implanted with tumor fragments directly from patients with RET-altered cancers. | - Provides a model that more closely recapitulates the heterogeneity of human tumors. - Recommended models include those derived from NSCLC, MTC, or colorectal cancer with known RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations.[7][8] |
Experimental Workflow for Efficacy Studies
Caption: General workflow for in vivo efficacy evaluation of Zeteletinib.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Cell/Tumor Implantation:
-
For CDX models, subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
For PDX models, implant a small tumor fragment (2-3 mm³) subcutaneously.
-
-
Tumor Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize animals into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug orally (p.o.) at the desired dose and schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
Preclinical Efficacy Data for Zeteletinib
| Model | RET Alteration | Dosing Regimen | Outcome |
| Ba/F3-RET Subcutaneous Model | Not Specified | 10 mg/kg, twice daily (bid) | Tumor Regression |
| LC2/ad NSCLC Xenograft | CCDC6-RET Fusion | 1 mg/kg, thrice daily (tid) | Tumor Regression |
| Colorectal Cancer PDX | CCDC6-RET Fusion | 30 mg/kg | Potent and durable tumor regression |
| Colorectal Cancer PDX | NCOA4-RET Fusion | 30 mg/kg | Potent and durable tumor regression |
| Colorectal Cancer PDX | CCDC6-RET with V804M | 30 mg/kg | Potent and durable tumor regression |
| NSCLC PDX | KIF5B-RET Fusion | 30 mg/kg | Potent and durable tumor regression |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of Zeteletinib, while PD studies link drug exposure to its biological effect.
Protocol: Pharmacokinetic Study in Mice
-
Animals: Use naive mice of the same strain as in efficacy studies.
-
Dosing: Administer a single oral dose of this compound.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify Zeteletinib concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Note: Specific preclinical PK data for Zeteletinib in animal models is not publicly available. However, clinical data from the phase 1 trial in humans showed rapid absorption (median Tmax 1 to 4.5 hours) and an extended half-life of approximately 65 hours.[9]
Protocol: Pharmacodynamic Study in Tumor-Bearing Mice
-
Model: Use a relevant xenograft model as described in the efficacy section.
-
Dosing: Treat tumor-bearing mice with a single or multiple doses of Zeteletinib.
-
Tissue Collection: Euthanize cohorts of mice at various time points post-dose and collect tumor tissue and plasma.
-
Biomarker Analysis:
-
Assess the inhibition of RET phosphorylation (p-RET) in tumor lysates via Western blot or ELISA.
-
Analyze downstream signaling molecules (e.g., p-ERK, p-AKT) to confirm pathway modulation.
-
-
Correlation: Correlate the extent and duration of biomarker modulation with the plasma concentrations of Zeteletinib.
Toxicology Studies
Preclinical safety and toxicology studies are essential to identify potential adverse effects and to determine a safe starting dose for clinical trials.
Protocol: Acute and Sub-chronic Toxicity Studies in Rodents
-
Species: Conduct studies in two rodent species (e.g., mice and rats).
-
Dose Escalation:
-
Acute Toxicity: Administer single, escalating doses of Zeteletinib to determine the maximum tolerated dose (MTD).
-
Sub-chronic Toxicity: Administer repeated daily doses for a defined period (e.g., 28 days) at multiple dose levels, including the anticipated therapeutic dose and multiples thereof.
-
-
Monitoring:
-
Daily clinical observations for signs of toxicity.
-
Regular monitoring of body weight, food, and water consumption.
-
Hematology and clinical chemistry analysis at baseline and termination.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect and preserve a comprehensive set of tissues for histopathological examination by a veterinary pathologist.
-
-
Analysis: Identify any dose-limiting toxicities, target organs of toxicity, and the No Observed Adverse Effect Level (NOAEL).
Note: While detailed preclinical toxicology reports for Zeteletinib are not publicly available, data from the phase 1 clinical trial indicated a manageable safety profile. The most common grade ≥3 treatment-related adverse events in humans included increased blood creatine phosphokinase, decreased neutrophil count, and anemia.[2][10]
Conclusion
This compound is a promising selective RET inhibitor with demonstrated preclinical anti-tumor activity in various RET-driven cancer models. The protocols and data presented here provide a framework for the in vivo evaluation of Zeteletinib and similar compounds. A thorough preclinical assessment of efficacy, pharmacokinetics, pharmacodynamics, and toxicology is critical for the successful clinical development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zeteletinib Hemiadipate in p-RET Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of Zeteletinib hemiadipate on the phosphorylation of the RET (Rearranged during Transfection) proto-oncogene. This compound (also known as BOS-172738 and DS-5010) is a potent and selective oral inhibitor of RET kinase, including wild-type RET, various RET fusions, and activating mutations.[1][2] This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines for researchers investigating the mechanism of action and efficacy of Zeteletinib in relevant cellular models.
Mechanism of Action: Zeteletinib and the RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and undergoes autophosphorylation at specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Constitutive activation of RET due to mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).
This compound is a selective ATP-competitive inhibitor of RET kinase. By binding to the ATP-binding pocket of the RET kinase domain, Zeteletinib blocks its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition of RET phosphorylation (p-RET) leads to the suppression of tumor cell growth and proliferation.
Figure 1: this compound inhibits the RET signaling pathway by blocking RET autophosphorylation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Zeteletinib (DS-5010) from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of Zeteletinib (DS-5010) [3][4]
| Target Kinase | IC50 (nM) |
| RET | Single-digit nM |
| RET-GKm (V804L) | Single-digit nM |
| KDR (VEGFR2) | >1000 |
Table 2: In Vitro Cell Proliferation Inhibitory Activity of Zeteletinib (DS-5010) [4]
| Cell Line | RET Mutation | GI50 (nM) |
| Ba/F3-RET (V804E) | V804E | Low nM |
Experimental Protocol: Western Blot for p-RET
This protocol provides a detailed methodology for assessing the dose-dependent inhibition of RET phosphorylation by this compound in a relevant cancer cell line (e.g., a cell line with a known RET fusion or mutation).
Figure 2: General workflow for Western blot analysis of p-RET inhibition by this compound.
Materials and Reagents
-
Cell Line: A human cancer cell line with a known RET fusion (e.g., LC-2/ad) or activating mutation.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-RET (p-RET) antibody (specific to a key phosphorylation site, e.g., Tyr905, Tyr1062).
-
Rabbit or mouse anti-total RET antibody.
-
Antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate
-
Wash Buffer: TBST.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-RET antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Perform densitometric analysis of the p-RET bands.
-
To ensure equal protein loading, strip the membrane and re-probe with an anti-total RET antibody and an antibody for a loading control (e.g., β-actin).
-
Normalize the p-RET signal to the total RET signal or the loading control signal.
-
Expected Results
A successful experiment will demonstrate a dose-dependent decrease in the intensity of the p-RET band with increasing concentrations of this compound. The total RET and loading control bands should remain relatively constant across all treatment conditions. This will visually and quantitatively confirm the inhibitory effect of Zeteletinib on RET phosphorylation in the tested cell line.
References
- 1. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Zeteletinib Hemiadipate in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zeteletinib hemiadipate (formerly known as BOS-172738 and DS-5010), a potent and selective RET kinase inhibitor, in preclinical xenograft mouse models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Zeteletinib in various cancer models harboring RET alterations.
Introduction
This compound is an orally bioavailable small-molecule inhibitor targeting wild-type, mutated, and fusion-product forms of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] Dysregulation of the RET signaling pathway is a known oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[4][5][6][7] Zeteletinib has demonstrated potent and selective inhibition of RET, with nanomolar potency and over 300-fold selectivity against VEGFR2.[2][3] Preclinical studies in various xenograft models have shown significant antitumor activity, including tumor regression.[1][2][3]
Mechanism of Action and Signaling Pathway
Zeteletinib exerts its antitumor effect by inhibiting the kinase activity of RET. In cancer, constitutively active RET, due to mutations or gene fusions, leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and differentiation.[8][9][10] The primary signaling cascades activated by oncogenic RET include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.
-
JAK/STAT Pathway: Involved in cell survival and proliferation.
-
PLCγ Pathway: Contributes to cell growth and differentiation.
By inhibiting RET, Zeteletinib effectively blocks these downstream signals, leading to the suppression of tumor growth.
Data Presentation: In Vivo Efficacy of Zeteletinib
The antitumor activity of Zeteletinib has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The following tables summarize the key findings from these preclinical studies.
Table 1: Efficacy of Zeteletinib in Patient-Derived Xenograft (PDX) Models [1][2]
| PDX Model | Cancer Type | RET Alteration | Zeteletinib Dose | Outcome |
| CR2518 | Colorectal | CCDC6-RET | 30 mg/kg | Potent and durable tumor regression |
| CR1520 | Colorectal | NCOA4-RET | 30 mg/kg | Potent and durable tumor regression |
| CR2545 | Colorectal | CCDC6-RET (V804M) | 30 mg/kg | Potent and durable tumor regression |
| CTG-0838 | NSCLC | KIF5B-RET | 30 mg/kg | Potent and durable tumor regression |
Table 2: Efficacy of Zeteletinib in Cell Line-Derived Xenograft (CDX) Models [3]
| Cell Line | Cancer Type | RET Alteration | Zeteletinib Dose | Outcome |
| Ba/F3-RET | Pro-B cell | RET fusion | 10 mg/kg twice daily (bid) | Tumor regression |
| LC2/ad | NSCLC | CCDC6-RET | 1 mg/kg thrice daily (tid) | Tumor regression |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the in vivo efficacy of Zeteletinib. These protocols are synthesized from established methodologies in the field.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Animal Preparation: Acclimatize immunodeficient mice for at least one week before any procedures. Maintain them in a specific pathogen-free (SPF) environment.
-
Tumor Tissue Preparation:
-
Obtain fresh, sterile patient tumor tissue immediately after surgical resection.
-
In a sterile biosafety cabinet, wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Remove any necrotic or fatty tissue.
-
Cut the tumor into small fragments of approximately 2-3 mm³.
-
-
Surgical Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave and sterilize the implantation site (typically the flank).
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Place a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice daily for signs of distress or infection.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Passaging:
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically remove the tumor.
-
Repeat steps 2 and 3 to implant tumor fragments into new recipient mice to expand the cohort for efficacy studies.
-
Protocol 2: Efficacy Study of Zeteletinib in Established Xenograft Models
This protocol describes the procedure for treating tumor-bearing mice with Zeteletinib and evaluating its antitumor effects.
Materials:
-
Mice with established xenograft tumors (CDX or PDX)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Establishment and Randomization:
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups.
-
-
Drug Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 10, 30 mg/kg).
-
Administer Zeteletinib or vehicle to the mice via oral gavage at the specified dosing schedule (e.g., once daily, twice daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a specific size (e.g., 2000 mm³) or after a predetermined treatment duration.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Conclusion
This compound has demonstrated significant preclinical antitumor activity in xenograft models of cancers with RET alterations. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this targeted agent. Careful selection of appropriate xenograft models and adherence to rigorous experimental design are crucial for obtaining reliable and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Zeteletinib hemiadipate experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zeteletinib hemiadipate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Zeteletinib (also known as BOS-172738 or DS-5010) hemiadipate is an orally active and selective small-molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the RET kinase domain, which inhibits its autophosphorylation and the activation of downstream signaling pathways that are crucial for cell proliferation and survival in cancers with RET alterations.[4] Zeteletinib has demonstrated potent activity against wild-type RET, various RET fusions (like KIF5B-RET and CCDC6-RET), activating mutations (such as M918T), and gatekeeper mutations (V804M/L) that confer resistance to some other kinase inhibitors.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term stability. For short-term storage, it can be kept at 4°C for up to two weeks when dissolved in DMSO. Once in solution, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in DMSO. For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline have been reported.[2] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the desired final concentration.
Q4: What are the known off-target effects of Zeteletinib?
A4: Zeteletinib is a highly selective RET inhibitor. However, in biochemical assays, it has been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) alpha and beta at concentrations that are higher than those required for RET inhibition.[2][5] It has demonstrated over 300-fold selectivity against VEGFR2 (KDR).[2][3] Researchers should be aware of these potential off-target activities when interpreting experimental results, especially at higher concentrations.
Troubleshooting Experimental Results
Issue 1: Reduced or No Inhibition of RET Phosphorylation in Western Blot
Possible Cause 1: Suboptimal Antibody
-
Troubleshooting:
-
Ensure you are using a validated antibody specific for the phosphorylated form of RET at the correct tyrosine residue (e.g., Tyr905).[6]
-
Confirm the antibody is validated for Western blotting.
-
Run a positive control (e.g., lysate from a RET-activated cell line without inhibitor treatment) and a negative control (e.g., lysate from a RET-negative cell line).
-
Possible Cause 2: Insufficient Inhibitor Concentration or Incubation Time
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of Zeteletinib for your cell line. Start with a range from low nanomolar to micromolar concentrations.
-
Optimize the incubation time. A typical starting point is 2-4 hours, but this may need to be adjusted depending on the cell line and the turnover rate of RET phosphorylation.
-
Possible Cause 3: Compound Instability or Precipitation
-
Troubleshooting:
-
Visually inspect the cell culture medium for any signs of precipitation after adding Zeteletinib.
-
Prepare fresh dilutions of Zeteletinib from a DMSO stock for each experiment.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Possible Cause 4: Acquired Resistance in Long-Term Cultures
-
Troubleshooting:
-
If you are working with cell lines that have been continuously cultured with Zeteletinib, they may have developed resistance.
-
Sequence the RET kinase domain to check for the emergence of known resistance mutations, such as those in the solvent front region (e.g., G810).
-
Investigate bypass signaling pathways that may be activated, such as MET amplification, by performing western blots for the phosphorylated forms of other receptor tyrosine kinases.
-
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Possible Cause 1: Assay Variability
-
Troubleshooting:
-
Ensure a consistent cell seeding density across all wells.
-
Verify the accuracy of your serial dilutions of Zeteletinib.
-
Optimize the incubation time for the viability assay reagent (e.g., MTT, resazurin) to be in the linear range of the assay.[1]
-
Possible Cause 2: Cell Line Heterogeneity
-
Troubleshooting:
-
Use low-passage number cells to maintain a consistent genetic background.
-
If possible, perform single-cell cloning to establish a more homogeneous cell population.
-
Possible Cause 3: Zeteletinib Precipitation at High Concentrations
-
Troubleshooting:
-
Observe the wells with the highest concentrations of Zeteletinib for any visible precipitate.
-
Consider using a different formulation or a lower top concentration in your dilution series if precipitation is observed.
-
Issue 3: Unexpected Off-Target Effects Observed
Possible Cause 1: High Concentration of Zeteletinib Used
-
Troubleshooting:
-
Review the literature for the known kinase selectivity profile of Zeteletinib.
-
Titrate Zeteletinib to the lowest effective concentration that inhibits RET phosphorylation to minimize off-target effects.
-
Consider that at concentrations significantly higher than the IC50 for RET, inhibition of other kinases like PDGFRα/β may occur.[2][5]
-
Possible Cause 2: Context-Dependent Off-Target Activity
-
Troubleshooting:
-
The cellular context can influence the activity of kinase inhibitors.
-
To confirm if an observed phenotype is due to an off-target effect, consider using a structurally unrelated RET inhibitor as a control. If the phenotype is not recapitulated, it may be an off-target effect of Zeteletinib.
-
Use genetic approaches like siRNA or CRISPR to knock down the putative off-target and see if it phenocopies the effect of Zeteletinib.
-
Data Presentation
Table 1: Biochemical Potency of Zeteletinib
| Target | IC50 (nM) | Notes |
| Wild-type RET | Single-digit nM | High potency |
| RET (V804L) | Single-digit nM | Effective against gatekeeper mutation |
| KDR (VEGFR2) | >1000 nM | High selectivity over VEGFR2 |
| PDGFRα/β | >80% inhibition at 193 nM | Potential off-target at higher concentrations |
Data synthesized from available preclinical information.[2][3][5]
Table 2: Representative IC50 Values of Zeteletinib in RET-Altered Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | Representative IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | RET C634W | <10 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | <10 |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET fusion | <20 |
Note: These are representative values based on the reported high potency of Zeteletinib. Actual IC50 values should be determined empirically for each specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the Zeteletinib dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Phospho-RET Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-RET (e.g., p-RET Tyr905) at the recommended dilution.[6]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and then detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RET or a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: Zeteletinib inhibits the RET signaling pathway.
Caption: General workflow for in vitro testing of Zeteletinib.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-Ret (Tyr905) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Zeteletinib Hemiadipate & PDGFR Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of zeteletinib hemiadipate on Platelet-Derived Growth Factor Receptors (PDGFRs). Zeteletinib is a potent and selective kinase inhibitor primarily targeting RET (ret proto-oncogene)[1][2]. However, as with many kinase inhibitors, understanding its activity at related kinases like PDGFR is crucial for interpreting experimental results and anticipating potential side effects. Dysregulation of the PDGF/PDGFR signaling pathway is implicated in conditions like fibrosis, atherosclerosis, and cancer development[3].
Frequently Asked Questions (FAQs)
Q1: What is the primary target of zeteletinib, and why should I be concerned about PDGFR?
Zeteletinib (also known as BOS-172738) is a selective inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase[1][2]. However, the kinome is structurally related, and many inhibitors show activity against more than their intended target. PDGFRs (Platelet-Derived Growth Factor Receptors α and β) are receptor tyrosine kinases that share structural similarities with other kinases. Off-target inhibition of PDGFR can lead to unexpected cellular effects, as this pathway is critical for cell growth, proliferation, migration, and angiogenesis[4][5]. Understanding these effects is vital for accurate data interpretation and preclinical safety assessment.
Q2: Is there quantitative data on zeteletinib's activity against PDGFR?
As of the latest search, specific quantitative data (e.g., IC50 or Ki values) for this compound directly against PDGFRα and PDGFRβ is not widely available in public-domain literature. Kinase inhibitor selectivity is often determined through large panel screens[6][7]. While zeteletinib is described as highly selective against VEGFR2, its profile against a broader range of kinases, including PDGFRs, is not detailed in the provided results. Researchers should consider performing their own kinase profiling assays to determine the precise inhibitory concentration for PDGFR isoforms.
For context, the table below shows IC50 values for a different compound, JNJ 10198409, which is a known potent PDGFR inhibitor. This illustrates the type of data researchers should aim to generate for zeteletinib.
Table 1: Example Inhibitory Profile of a PDGFR Inhibitor (JNJ 10198409)
| Target | IC50 (nM) |
|---|---|
| PDGFRβ | 4.2[8] |
| PDGFRα | 45[8] |
| c-Abl | 22[8] |
| Lck | 100[8] |
| c-Src | 185[8] |
| Fyn | 378[8] |
Note: This data is for JNJ 10198409 and is provided for illustrative purposes only.
Troubleshooting Experimental Results
Q3: I'm observing unexpected anti-proliferative or cytotoxic effects in my cell line after zeteletinib treatment. Could this be a PDGFR off-target effect?
Yes, this is a possibility. The PDGF/PDGFR pathway is a key driver of cell proliferation and survival in many cell types, particularly those of mesenchymal origin[3][5]. If your cell line expresses PDGFRα or PDGFRβ, off-target inhibition by zeteletinib could lead to reduced viability.
Troubleshooting Steps:
-
Confirm PDGFR Expression: Check for the expression of PDGFRα and PDGFRβ in your cell line at the protein level (e.g., via Western blot or flow cytometry).
-
Assess PDGFR Phosphorylation: Treat your cells with zeteletinib and stimulate with a PDGFR ligand (e.g., PDGF-BB). Measure the phosphorylation status of PDGFR and downstream effectors like Akt and ERK via Western blot. A decrease in phosphorylation would suggest off-target activity.
-
Use a Control Inhibitor: Compare the effects of zeteletinib to a known, potent PDGFR inhibitor (like imatinib or sunitinib) in your system.
-
Dose-Response Analysis: Perform a dose-response curve to determine if the unexpected effects occur at concentrations higher than those required to inhibit the primary target (RET).
Q4: How can I experimentally determine if zeteletinib inhibits PDGFR in my system?
You can use a combination of biochemical and cell-based assays. Below are generalized protocols to guide your experimental design.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Biochemical)
This assay directly measures the ability of zeteletinib to inhibit the enzymatic activity of purified PDGFR kinase.
Objective: To determine the IC50 value of zeteletinib against PDGFRα and PDGFRβ.
Methodology:
-
Reagents:
-
Recombinant human PDGFRα and PDGFRβ kinase domains.
-
Kinase buffer (containing ATP and MgCl2).
-
A suitable peptide or protein substrate (e.g., poly-Glu-Tyr).
-
This compound (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
-
Procedure:
-
Add kinase buffer, substrate, and the respective PDGFR enzyme to a 96-well plate.
-
Add serial dilutions of zeteletinib (e.g., from 1 nM to 100 µM) and a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log concentration of zeteletinib.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This assay assesses the inhibition of PDGFR signaling within a cellular context.
Objective: To determine if zeteletinib inhibits ligand-induced PDGFR phosphorylation in a relevant cell line.
Methodology:
-
Cell Culture:
-
Culture a PDGFR-expressing cell line (e.g., NIH-3T3 fibroblasts) to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
-
Treatment:
-
Pre-treat cells with various concentrations of zeteletinib or vehicle control for 1-2 hours.
-
Stimulate the cells with a PDGFR ligand (e.g., 50 ng/mL PDGF-BB) for 5-10 minutes.
-
-
Cell Lysis:
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Western Blotting:
-
Determine total protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
Phospho-PDGFRβ (Tyr751)
-
Total PDGFRβ
-
Phospho-Akt (Ser473)
-
Total Akt
-
A loading control (e.g., GAPDH or β-Actin).
-
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the normalized signal in zeteletinib-treated samples to the stimulated vehicle control.
-
Signaling Pathway Visualization
The diagram below illustrates the canonical PDGFR signaling pathway and highlights the point of potential inhibition by zeteletinib. Activation of PDGFR by its ligand leads to receptor dimerization, autophosphorylation, and the recruitment of downstream signaling molecules that activate pathways like PI3K/Akt and Ras/MAPK, promoting cell survival and proliferation[9][10].
References
- 1. abmole.com [abmole.com]
- 2. Zeteletinib adipate by Boston Pharmaceuticals for Medullary Thyroid Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Zeteletinib Hemiadipate for In Vitro Assays
Welcome to the technical support center for Zeteletinib hemiadipate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BOS-172738 hemiadipate) is an orally active and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2][3][4] Its mechanism of action involves binding to the ATP-binding site of the RET protein, which prevents its activation and subsequent downstream signaling that promotes cancer cell growth and survival.[5]
Q2: What forms of RET is Zeteletinib active against?
A2: Zeteletinib demonstrates potent, nanomolar activity against wild-type RET, various RET fusions (such as KIF5B-RET and CCDC6-RET), and key activating and resistance mutations, including the M918T and the V804M/L gatekeeper mutations.[1][2][3][4][6][7]
Q3: What is the selectivity profile of Zeteletinib?
A3: Zeteletinib is a highly selective RET inhibitor. It has been shown to be over 300-fold more selective for RET compared to VEGFR2 (KDR).[1][2][3][4] However, at a concentration of 193 nM, it has been observed to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) alpha and beta by more than 80%.[1][2][3][4] An expanded kinase profile screening of Zeteletinib against over 450 kinases confirmed its high potency and selectivity for RET and its mutants.[6][8]
Q4: What is a recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on available data, a good starting point for cell viability assays would be in the low nanomolar to low micromolar range. For instance, in a colorectal cancer cell line with an NCOA4-RET fusion (CR1520), the IC50 for cell proliferation was determined to be 0.5 µM.[6][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Compound Solubility and Stock Solution Preparation
Problem: I am having trouble dissolving this compound, or I am seeing precipitation in my stock solution or cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent | This compound is soluble in DMSO. Prepare stock solutions in 100% sterile DMSO. |
| Stock Concentration Too High | While the maximum concentration is not explicitly defined in the literature, a common practice for similar compounds is to prepare a stock solution in the range of 10-20 mM in DMSO. If you observe precipitation, try preparing a lower concentration stock solution. |
| Precipitation Upon Dilution | To avoid precipitation when diluting the DMSO stock solution into aqueous cell culture media, it is recommended to perform serial dilutions. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution. Instead, make intermediate dilutions in DMSO or a mixture of DMSO and media.[9] |
| Low Temperature Storage | Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. |
| Final DMSO Concentration in Media | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low, ideally less than 0.1%, to minimize solvent-induced cytotoxicity.[9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
Problem: My cell viability assay results are not reproducible, or the observed effect of Zeteletinib is different than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sub-optimal Cell Seeding Density | The number of cells seeded can significantly impact the results of a cell viability assay. Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment. |
| Incorrect Assay Duration | The incubation time with Zeteletinib can influence the IC50 value. A typical incubation time for cell viability assays is 48 to 72 hours, but this may need to be optimized for your cell line and experimental goals. |
| Compound Instability in Media | The stability of Zeteletinib in cell culture media at 37°C over long incubation periods is not well-documented. If you suspect compound degradation, consider refreshing the media with a new dose of Zeteletinib every 24 hours. |
| Off-Target Effects | At higher concentrations, Zeteletinib may inhibit other kinases, such as PDGFRα/β, which could lead to unexpected biological effects.[1][2][3][4] If you observe unusual cellular phenotypes, consider if off-target effects could be playing a role. |
| Cell Line Integrity | Ensure your cell line has been recently authenticated and is free of mycoplasma contamination. Genetic drift in cell lines can lead to changes in drug sensitivity over time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
To aid dissolution, gently vortex the solution or sonicate for a few minutes.[10]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding:
-
Seed your RET-dependent cancer cell line in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and ideally below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the plate on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the Zeteletinib concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of Zeteletinib in inhibiting the RET signaling pathway.
Caption: General experimental workflow for determining the optimal Zeteletinib concentration.
Caption: A decision tree for troubleshooting common issues in Zeteletinib in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zeteletinib (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zeteletinib_TargetMol [targetmol.com]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to Zeteletinib Hemiadipate In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Zeteletinib hemiadipate in vitro. The information provided is based on established principles of resistance to tyrosine kinase inhibitors (TKIs), as specific data on this compound is not yet widely available in published literature.
Frequently Asked Questions (FAQs) & Troubleshooting
My Zeteletinib-treated cancer cells have started to proliferate again after an initial response. What are the potential reasons?
This phenomenon is likely due to the development of acquired resistance. The primary mechanisms can be broadly categorized as:
-
On-Target Resistance: Genetic mutations in the kinase domain of the Zeteletinib target protein can prevent the drug from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of Zeteletinib, thereby reactivating downstream proliferative and survival signals.[1][2][3]
-
Histological or Phenotypic Transformation: In some cases, cancer cells may undergo changes in their fundamental characteristics, such as epithelial-to-mesenchymal transition (EMT), which can confer resistance.
How can I confirm that my cell line has developed resistance to Zeteletinib?
To confirm resistance, you should perform a dose-response assay (e.g., a cell viability assay) to compare the IC50 (half-maximal inhibitory concentration) of Zeteletinib in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.
Illustrative Data: IC50 Shift in Zeteletinib-Resistant Cells
| Cell Line | Treatment | IC50 of Zeteletinib (nM) | Fold Change in IC50 |
| Parental Line | Naive | 10 | - |
| Resistant Sub-clone 1 | Chronic Zeteletinib Exposure | 250 | 25 |
| Resistant Sub-clone 2 | Chronic Zeteletinib Exposure | 800 | 80 |
What are the first steps to investigate the mechanism of resistance in my cell line?
A logical first step is to investigate the two most common mechanisms: on-target mutations and bypass signaling.
-
Sequence the Kinase Domain of the Zeteletinib Target: Perform Sanger or next-generation sequencing (NGS) of the gene encoding the target protein to identify potential resistance mutations. Pay close attention to the gatekeeper residue and the solvent front region, as these are common sites for resistance mutations in kinases.[4][5]
-
Analyze Key Signaling Pathways: Use techniques like Western blotting to examine the phosphorylation status of key downstream signaling proteins (e.g., AKT, ERK) and the expression levels of potential bypass receptor tyrosine kinases (RTKs) such as MET, EGFR, or FGFR.[2][6]
Illustrative Data: Protein Expression Changes in Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Implication |
| Phospho-Target | 0.1 (with Zeteletinib) | 0.9 (with Zeteletinib) | Potential on-target resistance |
| Phospho-AKT | 0.2 (with Zeteletinib) | 0.8 (with Zeteletinib) | Bypass pathway activation |
| Phospho-ERK | 0.1 (with Zeteletinib) | 0.7 (with Zeteletinib) | Bypass pathway activation |
| MET | 1.0 | 5.0 | Potential MET amplification |
My resistant cells do not have a mutation in the Zeteletinib target. What should I investigate next?
If on-target mutations are absent, the resistance is likely mediated by bypass signaling pathways. You should broaden your investigation to include:
-
Receptor Tyrosine Kinase (RTK) Arrays: To screen for the upregulation and activation of a wide range of RTKs.
-
Gene Amplification Analysis: Techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) can be used to check for amplification of genes encoding bypass RTKs, such as MET.[2]
-
RNA Sequencing: To get a comprehensive view of the changes in the transcriptome of the resistant cells, which might reveal the upregulation of unexpected signaling pathways.
Experimental Protocols
Protocol 1: Generation of Zeteletinib-Resistant Cell Lines In Vitro
This protocol describes a method for generating drug-resistant cancer cell lines through continuous, long-term exposure to a kinase inhibitor.
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in appropriate culture vessels.
-
Initial Drug Exposure: Treat the cells with Zeteletinib at a concentration equal to the IC50 value.
-
Monitoring and Media Changes: Monitor the cells for growth. Initially, a significant amount of cell death is expected. Change the media with fresh Zeteletinib-containing media every 3-4 days.
-
Dose Escalation: Once the cells resume proliferation at the initial concentration, subculture them and increase the concentration of Zeteletinib in a stepwise manner (e.g., 1.5x to 2x increments).
-
Establishment of Resistant Clones: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of Zeteletinib (e.g., 10-20 times the initial IC50). At this point, you can consider the cell line resistant.
-
Characterization and Banking: Characterize the resistant cell line by determining its IC50 and comparing it to the parental line. Bank the resistant cells in liquid nitrogen for future experiments.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Treat with Zeteletinib for a specified time (e.g., 2-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, and the Zeteletinib target) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for identifying mechanisms of Zeteletinib resistance.
Caption: On-target resistance to Zeteletinib via gatekeeper mutation.
Caption: MET amplification as a bypass mechanism for Zeteletinib resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Zeteletinib Hemihadipate Resistance
Welcome to the technical support center for Zeteletinib hemiadipate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding Zeteletinib resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Zeteletinib (also known as BOS-172738) is an orally bioavailable, selective, and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] It targets wild-type RET, various RET fusions (e.g., KIF5B-RET, CCDC6-RET), and mutated forms of RET, including gatekeeper mutations (V804M/L) that confer resistance to older multi-kinase inhibitors.[2][3] By inhibiting RET kinase activity, Zeteletinib blocks downstream signaling pathways, primarily the RAS/MEK/ERK (MAPK) and PI3K/AKT pathways, thereby inhibiting the growth of cancer cells dependent on RET signaling.[4][5]
Q2: My RET-positive cancer cell line is showing reduced sensitivity to Zeteletinib. What are the potential mechanisms of resistance?
Resistance to selective RET inhibitors like Zeteletinib can be broadly categorized into two types:
-
On-target resistance: This typically involves the acquisition of new mutations within the RET kinase domain that interfere with Zeteletinib binding. The most clinically relevant on-target resistance mutations for next-generation RET inhibitors are found at the solvent front of the ATP-binding pocket, specifically at the G810 residue (e.g., G810R, G810S, G810C).[2][6][7] These mutations are thought to cause steric hindrance, preventing the drug from effectively binding to its target.[6] Preclinical data suggests that Zeteletinib is designed to overcome G810 resistance mutations.[4]
-
Off-target resistance (Bypass signaling): In this scenario, cancer cells activate alternative signaling pathways to bypass their dependence on RET signaling. This allows them to continue to proliferate even when the RET kinase is effectively inhibited by Zeteletinib. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET or EGFR, or the acquisition of mutations in downstream signaling molecules like KRAS or NRAS.[2][5][8]
Q3: How can I determine if my Zeteletinib-resistant cell line has on-target or off-target resistance?
To distinguish between on-target and off-target resistance, a combination of genomic and proteomic approaches is recommended:
-
Sanger sequencing or next-generation sequencing (NGS) of the RET kinase domain: This will identify any acquired mutations in the RET gene, such as the G810 solvent front mutations.
-
Western blotting: Analyze the phosphorylation status of key signaling proteins.
-
Persistent p-RET: If RET phosphorylation remains high in the presence of Zeteletinib, this suggests an on-target resistance mechanism (e.g., a mutation preventing drug binding).
-
Suppressed p-RET with activated downstream pathways: If Zeteletinib effectively dephosphorylates RET, but downstream pathways like MAPK (p-ERK) or PI3K/AKT (p-AKT) remain active, this points towards an off-target bypass mechanism.[5]
-
-
Receptor Tyrosine Kinase (RTK) arrays: These arrays can be used to screen for the activation of a wide range of RTKs, helping to identify potential bypass pathways.
Q4: What are the strategies to overcome Zeteletinib resistance in my cell line models?
The strategy to overcome resistance depends on the underlying mechanism:
-
For on-target resistance (e.g., novel RET mutations): The primary strategy is the use of a next-generation RET inhibitor that is designed to be effective against the specific resistance mutation.
-
For off-target resistance (bypass pathways): A combination therapy approach is often effective. This involves co-treating the resistant cells with Zeteletinib and an inhibitor of the activated bypass pathway. For example:
-
If the MAPK pathway is activated, a combination with a MEK inhibitor (e.g., trametinib) could be effective.
-
If MET is amplified or activated, a combination with a MET inhibitor (e.g., crizotinib, capmatinib) may restore sensitivity.
-
If the PI3K/AKT pathway is activated, a PI3K or AKT inhibitor could be considered.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in cell viability (IC50) assays | Inconsistent cell seeding density. | Ensure a single-cell suspension and accurate cell counting before seeding. Perform a growth curve analysis to determine the optimal seeding density for your cell line in the chosen assay format. |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator conditions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| No detectable p-RET signal in untreated RET-positive cells by Western blot | Low RET expression in the cell line. | Increase the amount of protein loaded on the gel. Use a more sensitive ECL substrate. Confirm RET expression at the mRNA level using RT-qPCR. |
| Ineffective primary antibody. | Use a validated antibody for p-RET (e.g., Tyr905) and total RET. Include a positive control cell line with known high RET expression. | |
| Protein degradation. | Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process. | |
| Difficulty in generating a stable Zeteletinib-resistant cell line | Zeteletinib concentration is too high, causing widespread cell death. | Start with a lower concentration of Zeteletinib (around the IC50 value) and gradually increase the concentration in a stepwise manner as the cells adapt.[8][9][10] |
| Insufficient duration of drug exposure. | Generating stable resistance can take several weeks to months. Be patient and continue the selection process.[8] | |
| Heterogeneous cell population. | After establishing a resistant population, perform single-cell cloning to isolate and expand clonal populations with a stable resistance phenotype.[11] |
Quantitative Data Summary
Table 1: In Vitro Potency of Zeteletinib (BOS-172738) Against Various RET Alterations
| Target | IC50 (nM) | Reference |
| Wild-type RET | <1 | [3] |
| RET M918T | <1 | [3] |
| RET V804L | <1 | [3] |
| RET V804M | <1 | [3] |
Note: Specific IC50 values for G810 solvent front mutations are not publicly available in the reviewed literature, but preclinical studies suggest Zeteletinib has activity against these mutations.[4]
Experimental Protocols
Generation of Zeteletinib-Resistant Cell Lines
This protocol describes a method for generating Zeteletinib-resistant cancer cell lines by continuous exposure to escalating drug concentrations.
Materials:
-
RET-positive cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Sterile culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of Zeteletinib for the parental cell line.
-
Initial drug exposure: Culture the parental cells in complete medium containing Zeteletinib at a concentration equal to the IC50 value.
-
Monitor cell growth: Observe the cells regularly. Initially, a significant amount of cell death is expected. The surviving cells will eventually resume proliferation.
-
Gradual dose escalation: Once the cells are stably proliferating in the presence of the initial Zeteletinib concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of stepwise dose escalation. Allow the cells to recover and resume stable growth before each subsequent increase in drug concentration. This process can take several months.
-
Characterize the resistant population: Once the cells can tolerate a significantly higher concentration of Zeteletinib (e.g., 10-fold or higher than the parental IC50), the population is considered resistant.
-
Isolate clonal populations (optional but recommended): To ensure a homogenous resistant cell line, perform single-cell cloning by limiting dilution in 96-well plates. Expand individual clones and confirm their resistance phenotype.
-
Banking and maintenance: Cryopreserve the resistant cell lines at a low passage number. It is advisable to maintain the resistant cell lines in a medium containing the final concentration of Zeteletinib to prevent the loss of the resistant phenotype.
Cell Viability Assay (MTT-based)
This protocol outlines a method to determine the IC50 of Zeteletinib using an MTT assay.
Materials:
-
Parental and Zeteletinib-resistant cell lines
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium). Incubate overnight.
-
Drug treatment: Prepare serial dilutions of Zeteletinib in complete medium. Remove the old medium from the plate and add 100 µL of the Zeteletinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Absorbance measurement: Read the absorbance at 570 nm using a plate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Zeteletinib concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for RET Signaling Pathway Analysis
This protocol provides a general method for analyzing the phosphorylation status of RET and downstream signaling proteins.
Materials:
-
Cell lysates from parental and resistant cells (treated with Zeteletinib or vehicle)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET (Tyr905), anti-total RET, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample preparation: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and re-probing (optional): The membrane can be stripped and re-probed with other antibodies (e.g., for total protein or a loading control).
Visualizations
Caption: Zeteletinib inhibits the RET signaling pathway, blocking downstream MAPK and PI3K/AKT activation.
Caption: Workflow for investigating and overcoming Zeteletinib resistance in cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. knowledge.lonza.com [knowledge.lonza.com]
Zeteletinib Hemiadipate and VEGFR2 Signaling: A Technical Resource
Welcome to the technical support center for researchers investigating the effects of Zeteletinib hemiadipate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scientists and drug development professionals studying the impact of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.
Introduction
This compound (also known as BOS-172738) is a potent and selective inhibitor of the RET (Rearranged during Transfection) kinase. It is crucial for researchers to understand that this compound demonstrates high selectivity for RET over VEGFR2. Specifically, it has been shown to be over 300-fold more selective for RET than for VEGFR2. This high degree of selectivity is a key feature of the compound and should be a primary consideration in experimental design and data interpretation.
This guide is intended to assist researchers who are:
-
Investigating the potential off-target effects of Zeteletinib on VEGFR2.
-
Designing experiments to confirm the selectivity of Zeteletinib.
-
Troubleshooting unexpected results in VEGFR2 signaling assays when using Zeteletinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the RET receptor tyrosine kinase. It is a selective RET inhibitor with nanomolar potency against wild-type RET, various RET fusions, and activating mutations.
Q2: Does this compound inhibit VEGFR2 signaling?
A2: this compound is a highly selective inhibitor of RET kinase with significantly lower potency against VEGFR2 (also known as KDR). Published data indicates that the IC50 value for Zeteletinib against VEGFR2 is greater than 1000 nM, demonstrating its weak inhibitory effect on this receptor. Therefore, at concentrations effective for RET inhibition, Zeteletinib is not expected to significantly inhibit VEGFR2 signaling.
Q3: I am observing a slight decrease in VEGFR2 phosphorylation in my cellular assay after treatment with high concentrations of Zeteletinib. What could be the reason?
A3: While Zeteletinib is highly selective, at very high concentrations (micromolar range), some off-target effects might be observed. However, it is also important to consider other possibilities:
-
Indirect Effects: The observed decrease in VEGFR2 phosphorylation could be an indirect consequence of RET inhibition in your specific cell model, potentially through crosstalk between signaling pathways.
-
Experimental Variability: Ensure that the observed effect is consistent and statistically significant across multiple experiments.
-
Compound Purity: Verify the purity of your this compound sample.
Q4: How can I design an experiment to confirm the selectivity of Zeteletinib for RET over VEGFR2 in my experimental system?
A4: A dose-response experiment is the most effective way to confirm selectivity. You should treat your cells with a range of Zeteletinib concentrations, from low nanomolar (effective for RET inhibition) to high micromolar. Analyze the phosphorylation status of both RET and VEGFR2. You would expect to see potent inhibition of RET phosphorylation at low nanomolar concentrations, while significant inhibition of VEGFR2 phosphorylation would only occur at much higher concentrations, if at all.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No inhibition of VEGFR2 phosphorylation observed, even at high concentrations of Zeteletinib. | This is the expected outcome due to the high selectivity of Zeteletinib for RET over VEGFR2. | This result confirms the selectivity of the compound. Consider this a valid negative result. |
| Inconsistent or minimal inhibition of VEGFR2 phosphorylation at high Zeteletinib concentrations. | - High experimental variability.- The effect is at the limit of detection for your assay. | - Increase the number of biological replicates.- Optimize your Western blot or ELISA protocol for detecting subtle changes in phosphorylation. |
| Unexpected cell toxicity at high Zeteletinib concentrations. | Off-target effects of the compound at high doses. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.- Conduct subsequent signaling experiments at non-toxic concentrations. |
| Difficulty in detecting a clean p-VEGFR2 signal in Western blots. | - Low basal VEGFR2 activity in the chosen cell line.- Suboptimal antibody performance. | - Stimulate cells with VEGF to induce robust VEGFR2 phosphorylation.- Validate your primary antibody for specificity and sensitivity. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against RET and VEGFR2 (KDR).
| Target | IC50 (nM) | Reference |
| RET | Single-digit nanomolar | |
| VEGFR2 (KDR) | > 1000 |
Key Experimental Protocols
Western Blotting for Phospho-VEGFR2 and Phospho-RET
This protocol outlines the general steps for assessing the phosphorylation status of VEGFR2 and RET in response to Zeteletinib treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., VEGF for VEGFR2, GDNF/Gfra1 for RET) for 10-15 minutes.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-RET, and total RET overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the weak inhibitory point of Zeteletinib.
Caption: Experimental workflow for confirming Zeteletinib selectivity.
Technical Support Center: Zeteletinib Hemiadipate Animal Studies
Disclaimer: Zeteletinib hemiadipate is an investigational drug, and detailed preclinical toxicology data from animal studies are not extensively available in the public domain. The following information is substantially based on the known toxicity profiles of other selective RET inhibitors, such as selpercatinib and pralsetinib, and general principles of preclinical toxicology for tyrosine kinase inhibitors (TKIs). Researchers should always refer to their specific study protocols and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BOS-172738) is an orally bioavailable and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers.[3][4] Zeteletinib selectively binds to and inhibits the activity of wild-type and mutated forms of RET, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1][2]
Q2: What are the expected toxicities of this compound in animal studies based on its drug class?
While specific data for Zeteletinib is limited, common adverse events observed with other selective RET inhibitors in clinical and preclinical studies can be anticipated. These may include, but are not limited to:
-
Cardiovascular effects: Hypertension, and in some cases, QT prolongation.
-
Gastrointestinal issues: Diarrhea and constipation.
-
Hepatic effects: Elevation of liver transaminases (ALT, AST).
-
Hematological effects: Neutropenia.
-
General symptoms: Fatigue.[1]
Q3: How can I monitor for potential toxicities during my animal study?
A comprehensive monitoring plan is crucial. This should include:
-
Regular clinical observations: Daily checks for changes in behavior, appetite, weight, and overall condition.
-
Cardiovascular monitoring: Regular blood pressure measurements. For in-depth studies, electrocardiograms (ECGs) may be warranted.
-
Blood sample analysis: Periodic collection of blood for complete blood counts (CBC) and serum chemistry panels to monitor liver enzymes, renal function, and electrolytes.
-
Gross pathology and histopathology: At the end of the study, a thorough examination of all major organs is essential to identify any treatment-related changes.
Troubleshooting Guide for Common Issues
| Observed Issue | Potential Cause | Recommended Action / Troubleshooting Steps |
| Sudden increase in mortality in the treatment group. | Acute toxicity due to high dosage. | 1. Immediately review the dosing calculations and preparation procedures. 2. Consider a dose de-escalation in subsequent cohorts. 3. Perform immediate necropsy on deceased animals to identify the cause of death. |
| Significant weight loss (>15-20%) in treated animals. | Drug-related anorexia, gastrointestinal toxicity, or systemic toxicity. | 1. Increase the frequency of animal monitoring. 2. Provide supportive care, such as palatable, high-calorie food supplements. 3. Consider dose reduction or temporary cessation of treatment. |
| Elevated liver enzymes (ALT, AST) in bloodwork. | Hepatotoxicity. | 1. Confirm the findings with a repeat blood test. 2. If elevations are significant and progressive, consider dose reduction. 3. At necropsy, ensure liver tissue is collected for histopathological analysis. |
| Increased blood pressure readings. | On-target or off-target effect on blood pressure regulation. | 1. Increase the frequency of blood pressure monitoring to establish a trend. 2. In cases of sustained, severe hypertension, consult with a veterinarian about potential antihypertensive interventions appropriate for the animal model. |
| Skin rash or dermatitis. | Drug-induced dermatological toxicity. | 1. Document the severity and distribution of the rash. 2. Ensure the animal's environment is clean and dry to prevent secondary infections. 3. For severe cases, consult a veterinarian for potential topical treatments. |
Data on Class-Related Toxicities of Selective RET Inhibitors
The following table summarizes common treatment-related adverse events observed in clinical trials of other selective RET inhibitors, which may inform preclinical monitoring strategies for Zeteletinib.
| Adverse Event | Selpercatinib (LIBRETTO-001 Trial) | Pralsetinib (ARROW Trial) |
| Hypertension | Grade 1-2: 29%, Grade 3: 14% | Grade 1-2: 24%, Grade 3: 10% |
| Increased AST | Grade 1-2: 32%, Grade 3: 11% | Grade 1-2: 44%, Grade 3: 10% |
| Increased ALT | Grade 1-2: 30%, Grade 3: 12% | Grade 1-2: 34%, Grade 3: 7% |
| Diarrhea | Grade 1-2: 41%, Grade 3: 2% | Grade 1-2: 40%, Grade 3: 3% |
| Constipation | Grade 1-2: 32%, Grade 3: 1% | Grade 1-2: 40%, Grade 3: 1% |
| Fatigue | Grade 1-2: 38%, Grade 3: 4% | Grade 1-2: 36%, Grade 3: 3% |
| Neutropenia | Grade 1-2: 12%, Grade 3-4: 19% | Grade 1-2: 11%, Grade 3-4: 19% |
Data is presented as the percentage of patients experiencing the adverse event. This clinical data can help guide researchers on potential toxicities to monitor in preclinical animal models.
Experimental Protocols
General Protocol for a Rodent Toxicity Study of an Oral Kinase Inhibitor
-
Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats or CD-1 mice). Animals should be healthy and within a specific age and weight range.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Formulation: Prepare the this compound formulation in an appropriate vehicle. The stability and homogeneity of the formulation should be confirmed.
-
Dose Administration: Administer the drug orally (e.g., by gavage) once daily for the duration of the study (e.g., 28 days). Include a vehicle control group.
-
Clinical Observations: Conduct and record clinical observations at least once daily. This includes changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight and Food Consumption: Measure and record body weights prior to dosing and at least weekly thereafter. Measure food consumption weekly.
-
Clinical Pathology: Collect blood samples at specified intervals (e.g., pre-study and at termination) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve all major organs and tissues in a fixative (e.g., 10% neutral buffered formalin) for histopathological examination by a qualified veterinary pathologist.
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of Zeteletinib.
Caption: General experimental workflow for a preclinical toxicity study.
Caption: Logical workflow for troubleshooting adverse events in animal studies.
References
- 1. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 4. IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information | FDA [fda.gov]
- 5. targetedonc.com [targetedonc.com]
Validation & Comparative
A Comparative Analysis of Selpercatinib and Zeteletinib Hemiadipate in RET-Mutant Cancer Cells
In the landscape of targeted therapies for cancers driven by alterations in the Rearranged during Transfection (RET) proto-oncogene, selpercatinib and zeteletinib hemiadipate have emerged as potent and selective inhibitors. This guide provides a detailed comparison of their performance in RET-mutant cells, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Selpercatinib , a first-in-class selective RET kinase inhibitor, has demonstrated robust clinical efficacy and is approved for the treatment of various RET-altered cancers.[1][2] This compound (also known as BOS-172738 or DS-5010) is another orally active and selective RET kinase inhibitor that has shown promising anti-tumor activity in early clinical development.[3][4] While direct head-to-head comparative studies are not yet available in published literature, this guide consolidates the existing data to offer a parallel assessment of their mechanisms of action, potency against various RET alterations, and clinical activity.
Mechanism of Action
Both selpercatinib and this compound are ATP-competitive inhibitors of the RET receptor tyrosine kinase.[1][3] Activating mutations or fusions in the RET gene lead to ligand-independent dimerization and constitutive activation of the kinase domain. This triggers downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive uncontrolled cell proliferation and survival.[5] By binding to the ATP-binding pocket of the RET kinase, selpercatinib and zeteletinib block its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
References
- 1. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 2. Selpercatinib in RET-fusion positive metastatic non-small cell lung cancer: achievements and gray areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison of Selective RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of oncogenic alterations in the REarranged during Transfection (RET) proto-oncogene has led to the development of targeted therapies for various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas[1][2]. While early treatments relied on multi-kinase inhibitors (MKIs) with anti-RET activity, such as cabozantinib and vandetanib, these were often associated with significant off-target toxicities due to inhibition of kinases like VEGFR2 (KDR)[1][3]. This has spurred the development of highly selective RET inhibitors, offering improved potency and a better safety profile[1][4].
This guide provides a head-to-head in vitro comparison of the leading selective RET inhibitors, focusing on their biochemical potency, cellular activity, kinase selectivity, and performance against known resistance mutations. The data presented is compiled from various preclinical studies to offer a comprehensive overview for research and drug development professionals.
The RET Signaling Pathway
The RET receptor tyrosine kinase plays a crucial role in cell survival, proliferation, and differentiation[1][3]. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways[2][5][6]. In cancer, RET gene fusions or activating point mutations lead to ligand-independent, constitutive activation of the kinase, driving tumorigenesis[2][5][7].
Comparative Efficacy of Selective RET Inhibitors
The following tables summarize the in vitro potency of leading selective RET inhibitors, Selpercatinib (LOXO-292) and Pralsetinib (BLU-667), against wild-type RET, various oncogenic fusions, and mutations. Data for multi-kinase inhibitors are included for comparison.
Table 1: Biochemical Potency (IC50) Against Wild-Type and Altered RET
| Compound | RET (Wild-Type) IC50 (nM) | CCDC6-RET IC50 (nM) | KIF5B-RET IC50 (nM) | RET M918T IC50 (nM) | RET V804M IC50 (nM) |
| Pralsetinib (BLU-667) | 0.4[8] | 0.4[8] | ~19 (cellular)[9] | 0.99[9] | 1.97[9] |
| Selpercatinib (LOXO-292) | ~0.4 (cellular) | ~0.4 (cellular) | - | ~0.4 (cellular) | - |
| Cabozantinib | 11[8] | - | - | - | - |
| Vandetanib | 4[8] | - | - | - | - |
| RXDX-105 | 3[8] | - | - | - | - |
| Compound 9 | 1.29[9] | - | ~19 (cellular)[9] | 0.99[9] | 1.97[9] |
Note: Some values are from cellular assays as indicated, which can differ from biochemical assays.
Table 2: Kinase Selectivity Profile (RET vs. Off-Target Kinases)
A key advantage of selective inhibitors is their reduced activity against other kinases, particularly VEGFR2 (KDR), which is associated with toxicities like hypertension and diarrhea[1][3].
| Compound | RET IC50 (nM) | VEGFR2 (KDR) IC50 (nM) | Selectivity (KDR/RET fold) | Other Notable Off-Targets (IC50 nM) |
| Pralsetinib (BLU-667) | 0.4[8] | >10,000 | >25,000x | JAK1 (~8)[8] |
| Selpercatinib (LOXO-292) | <1 | 678 | >678x | - |
| Cabozantinib | 11[8] | 0.035 | ~0.003x (KDR potent) | c-MET, AXL[4] |
| Vandetanib | 4[8] | 1.6 | ~0.4x (KDR potent) | EGFR |
| APS03118 | ~0.04-5 | - | >130x | -[10] |
Table 3: Activity Against Acquired Resistance Mutations
Acquired resistance is a major challenge in targeted therapy. Solvent-front (G810) and roof (L730) mutations in the RET kinase domain can reduce inhibitor binding[11][12].
| Compound | RET G810R/C/S IC50 (nM) | RET L730V/I IC50 Fold-Increase |
| Pralsetinib (BLU-667) | Higher resistance vs. Selpercatinib[12] | ~60x[11] |
| Selpercatinib (LOXO-292) | Less impacted than Pralsetinib[12] | ~4-7x[11] |
| APS03118 | 0.04 - 5[10] | - |
Note: Studies show L730 roof mutations confer strong resistance to pralsetinib while remaining sensitive to selpercatinib.[11] Conversely, G810 solvent-front mutations appear to have a greater impact on selpercatinib than pralsetinib.[12]
Experimental Protocols & Workflow
The data presented in this guide are derived from a combination of biochemical and cellular assays designed to assess inhibitor potency and selectivity.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which correlates with kinase activity.[13]
-
Principle: Purified recombinant RET kinase is incubated with a specific substrate (e.g., IGF1tide), ATP, and varying concentrations of the test inhibitor.[13][14]
-
Procedure:
-
Dilute the RET enzyme, substrate, ATP, and inhibitors in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[13]
-
In a 384-well plate, combine 1 µl of inhibitor, 2 µl of enzyme, and 2 µl of substrate/ATP mixture.[13]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[13]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[13]
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[13]
-
Measure the luminescent signal, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of enzyme activity against the log of inhibitor concentration to determine the IC50 value using non-linear regression.
Cell Viability / Proliferation Assay (e.g., MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Principle: Measures the reduction of a tetrazolium salt (MTS) by viable, metabolically active cells into a colored formazan product.
-
Procedure:
-
Seed RET-driven cancer cell lines (e.g., KIF5B-RET expressing Ba/F3 cells) into 96-well plates.[15]
-
After 24 hours, treat the cells with increasing concentrations of the inhibitor and incubate for an additional 72-96 hours.[7][15]
-
Add the MTS reagent (e.g., CellTiter 96) to each well and incubate as per the manufacturer's instructions.[15]
-
Measure the absorbance at the appropriate wavelength. The amount of color is directly proportional to the number of viable cells.
-
-
Data Analysis: Normalize data to vehicle-treated control cells and plot cell viability against inhibitor concentration to calculate the cellular IC50.
Western Blotting for Phospho-RET Inhibition
This technique is used to visualize the inhibition of RET autophosphorylation and the phosphorylation of downstream signaling proteins like ERK.
-
Principle: Separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins (e.g., total RET, phosphorylated RET at Y905).[7]
-
Procedure:
-
Treat RET-driven cells with various concentrations of the inhibitor for a short period (e.g., 1-2 hours).
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Quantify total protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against p-RET, total RET, p-ERK, and total ERK, followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Densitometry is used to quantify the reduction in the phosphorylated protein signal relative to the total protein and vehicle control.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET inhibitor - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Zeteletinib Hemiadipate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, confirming that a drug molecule effectively engages its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of methods to validate the target engagement of Zeteletinib hemiadipate, a potent and selective inhibitor of the rearranged during transfection (RET) kinase. We will compare its performance with other selective RET inhibitors, Pralsetinib and Selpercatinib, and provide detailed experimental protocols for key cellular target engagement assays.
Understanding RET Kinase and the Importance of Target Engagement
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET through mutations or gene fusions is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] Kinase inhibitors like Zeteletinib are designed to bind to the ATP-binding pocket of the RET kinase domain, thereby blocking its signaling activity and inhibiting tumor growth.[1]
Validating target engagement in cells is paramount for several reasons:
-
Confirmation of Mechanism of Action: It provides direct evidence that the drug binds to its intended target in a biologically relevant context.
-
Correlation with Cellular Activity: Target engagement data can be correlated with downstream functional outcomes, such as inhibition of cell proliferation.
-
Optimization of Drug Candidates: Quantitative measurement of target engagement helps in the selection and optimization of drug candidates with desired potency and selectivity.
Comparison of RET Kinase Inhibitors
This compound has demonstrated high potency against wild-type and mutated forms of RET. For a comprehensive understanding of its performance, we compare it with two other well-established RET inhibitors, Pralsetinib and Selpercatinib.
| Compound | Target | Assay Type | Cell Line | Potency (IC50/Kd) | Reference |
| This compound | RET (wild-type, V804L/M, M918T) | Biochemical (Kinase Assay) | N/A | Kd ≤ 1 nM | [3] |
| Selpercatinib | CCDC6-RET | Cellular (Growth Inhibition) | TPC-1 | IC50 = 3 nM | [4][5] |
| Pralsetinib | KIF5B-RET (L730V/I mutants) | Cellular (Growth Inhibition) | BaF3 | IC50 ≈ 60-fold higher than sensitive mutants | [6] |
| APS03118 | RET (WT, G810R, V804M, M918T) | Cellular (Phosphorylation) | BaF3 | IC50 < 15 nM | [3] |
Note: The data presented is from different studies and assays, which should be considered when making direct comparisons. Zeteletinib's potency is presented as a dissociation constant (Kd) from a biochemical assay, which measures direct binding affinity. Selpercatinib's and Pralsetinib's potencies are cellular half-maximal inhibitory concentrations (IC50s) from cell viability or proliferation assays, which reflect the functional consequence of target engagement. The data for APS03118 demonstrates direct inhibition of RET phosphorylation in a cellular context.
Key Experimental Protocols for Target Engagement Validation
Two prominent methods for quantifying kinase inhibitor target engagement in cells are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein.
Experimental Workflow:
NanoBRET Target Engagement Assay Workflow
Detailed Protocol:
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the full-length human RET protein fused to NanoLuc® luciferase.
-
Cell Seeding: Plate the transfected cells into a 96-well or 384-well white assay plate and allow them to adhere overnight.
-
Tracer and Compound Addition:
-
Prepare a working solution of the NanoBRET™ RET tracer (e.g., Tracer K-5).
-
Prepare serial dilutions of the test compound (this compound) and the reference compound.
-
Add the tracer to all wells, followed by the addition of the test and reference compounds. Include vehicle-only controls.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor solution.
-
Add the substrate/inhibitor mix to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control (100% engagement) and a high concentration of a known binder (0% engagement).
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This increased stability results in less protein denaturation and aggregation upon heating.
Experimental Workflow:
References
- 1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 2. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
Zeteletinib Hemiadipate's Impact on Phospho-ERK Levels: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zeteletinib hemiadipate's performance against other selective RET inhibitors, focusing on their ability to modulate phospho-ERK levels as a key biomarker of target engagement and pathway inhibition. The information presented is supported by preclinical data and established experimental protocols to aid in the evaluation and potential application of these targeted therapies.
Comparative Analysis of RET Inhibitor Activity on p-ERK Signaling
Zeteletinib, a potent and selective RET kinase inhibitor, has demonstrated significant preclinical activity. While direct comparative studies on phospho-ERK (p-ERK) inhibition are not always available in the public domain, the existing data on RET inhibition allows for a strong inference of downstream pathway modulation. The following table summarizes the available data on Zeteletinib and two other prominent selective RET inhibitors, Selpercatinib and Pralsetinib, and their impact on the RET-MAPK/ERK signaling axis.
| Inhibitor | Mechanism of Action | Cell Line / Model System | Reported IC50 / Concentration for Effect | Effect on Phospho-ERK (p-ERK) |
| Zeteletinib (BOS-172738) | Selective RET kinase inhibitor | Biochemical Assays / Cancer Cell Lines | Single-digit nanomolar IC50 against RET kinase. >80% inhibition of RET at 193 nM[1]. | Direct quantitative p-ERK IC50 data is not publicly available, but potent RET inhibition strongly suggests significant downstream reduction of p-ERK levels. |
| Selpercatinib (LOXO-292) | Selective RET kinase inhibitor | TPC-1 (thyroid cancer, CCDC6-RET fusion) | 3 nM (growth inhibition IC50)[2][3]. | Increased p-ERK levels were observed in Selpercatinib-resistant cells, indicating that sensitive cells experience a reduction in p-ERK signaling[2][3]. |
| Pralsetinib (BLU-667) | Selective RET kinase inhibitor | TT (medullary thyroid carcinoma, RET M918T) | 50 nM showed inhibition of RET autophosphorylation and downstream pathways[4]. | Demonstrated inhibition of p-ERK at 50 nM in TT cells[4]. |
Experimental Protocols for Measuring Phospho-ERK Levels
Accurate quantification of phospho-ERK is crucial for assessing the pharmacodynamic effects of kinase inhibitors. Below are detailed methodologies for two common assays: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blotting for Phospho-ERK (p-ERK1/2)
1. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with Zeteletinib or alternative inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE using a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK or a loading control like β-actin.
ELISA for Phospho-ERK (p-ERK1/2)
1. Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Dilute lysates to a concentration within the detection range of the specific ELISA kit.
2. Assay Procedure (example based on a typical sandwich ELISA kit):
-
Add diluted cell lysates to wells pre-coated with a capture antibody for total ERK1/2.
-
Incubate to allow binding of the protein to the antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Incubate to form the antibody-protein-antibody sandwich.
-
Wash the wells to remove unbound detection antibody.
-
Add an enzyme-conjugated secondary antibody that binds to the detection antibody.
-
Wash the wells.
-
Add a substrate that is converted by the enzyme to produce a colorimetric or fluorescent signal.
-
Measure the signal using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using recombinant p-ERK protein.
-
Calculate the concentration of p-ERK in the samples based on the standard curve.
-
Normalize p-ERK levels to the total protein concentration of the lysate.
Visualizing the Mechanism and Workflow
To further elucidate the biological context and experimental processes, the following diagrams are provided.
Caption: MAPK/ERK signaling pathway and points of intervention by RET inhibitors.
Caption: Experimental workflow for quantifying phospho-ERK levels.
References
A Comparative Guide to Zeteletinib Hemiadipate and Other RET Inhibitors: A Cellular Thermal Shift Assay (CETSA) Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Zeteletinib hemiadipate, a selective RET kinase inhibitor, and other therapeutic alternatives targeting the same pathway. While direct Cellular Thermal Shift Assay (CETSA) data for this compound is not publicly available, this document outlines the principles of CETSA and presents a framework for its application in comparing the target engagement and cellular potency of RET inhibitors. We will supplement this with available biochemical and cellular data for a comprehensive comparison.
Introduction to this compound and RET Kinase Inhibition
This compound is an orally active and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET is a critical driver in various cancers, where its overexpression, activating mutations, or fusions lead to uncontrolled cell growth and proliferation.[2] Zeteletinib has demonstrated potent inhibition of wild-type RET and common oncogenic mutants.[1] The development of selective RET inhibitors like Zeteletinib marks a significant advancement in precision oncology, offering targeted therapeutic options for patients with RET-altered cancers.[3]
The Role of Cellular Thermal Shift Assay (CETSA) in Drug Discovery
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the direct binding of a compound to its target protein within a cellular environment.[4][5] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[4] When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation. This change in thermal stability, or "thermal shift" (ΔTm), can be quantified to confirm target engagement and determine the potency of the compound in a physiologically relevant setting.[4][6] CETSA can be performed in various formats, including western blot-based assays, high-throughput screening formats, and mass spectrometry-based proteomics approaches.[4]
Comparative Analysis of RET Inhibitors
While specific CETSA data for this compound is not available in the public domain, a comparative analysis can be initiated using other key performance metrics such as biochemical IC50 (half-maximal inhibitory concentration in a purified enzyme assay) and cellular EC50 (half-maximal effective concentration in a cell-based assay). The following table summarizes available data for Zeteletinib and selected alternative RET inhibitors.
| Compound | Type | Target | Biochemical IC50 (nM) | Cellular Potency (IC50/EC50, nM) |
| This compound | Selective RET Inhibitor | RET, RET-GKm (V804L) | Single-digit nanomolar[1] | Not publicly available |
| Pralsetinib (BLU-667) | Selective RET Inhibitor | RET | <0.5 | 0.4 - 1.9 (various RET fusions) |
| Selpercatinib (LOXO-292) | Selective RET Inhibitor | RET | 2.1 | 5.3 - 23 (various RET mutations)[7] |
| Cabozantinib | Multi-kinase Inhibitor | RET, VEGFR2, MET, etc. | 4.4 | 12 |
| Vandetanib | Multi-kinase Inhibitor | RET, VEGFR2, EGFR | 100 | Not publicly available |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is collated from various sources.
Signaling Pathway and Experimental Workflow Visualizations
To further understand the context of Zeteletinib's action and the methodology for its evaluation, the following diagrams illustrate the RET signaling pathway and a typical CETSA experimental workflow.
Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization and autophosphorylation, which in turn activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. This compound inhibits the kinase activity of the RET receptor.
Caption: The CETSA workflow involves treating cells with the compound, heating to induce protein denaturation, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction to assess thermal stabilization.
Experimental Protocols
The following is a generalized protocol for performing a Cellular Thermal Shift Assay with a small molecule kinase inhibitor like this compound. This protocol can be adapted for various cell lines and detection methods.
CETSA Protocol for this compound
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express the RET protein (e.g., a cell line with a known RET fusion or mutation) to approximately 80% confluency.
-
Harvest the cells and resuspend them in a serum-free culture medium.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
Following incubation, heat the cell suspensions in a thermal cycler or water bath across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes).
-
Include a non-heated control sample (maintained at room temperature or on ice).
3. Cell Lysis:
-
Immediately after heating, cool the samples on ice.
-
Lyse the cells to release the intracellular proteins. This can be achieved through various methods, such as freeze-thaw cycles, sonication, or the addition of a mild lysis buffer containing protease and phosphatase inhibitors.
4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for a sufficient time (e.g., 20-30 minutes) at 4°C to pellet the denatured and aggregated proteins.
5. Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each supernatant sample using a standard protein assay (e.g., BCA assay).
-
Analyze the amount of soluble RET protein in each sample. A common method is Western blotting using a specific anti-RET antibody. Other methods like ELISA or mass spectrometry can also be employed for higher throughput.
6. Data Analysis:
-
Quantify the band intensities from the Western blots or the signal from other detection methods.
-
Normalize the amount of soluble RET protein at each temperature to the amount in the non-heated control for each treatment condition.
-
Plot the normalized soluble RET protein fraction against the temperature for both the vehicle-treated and Zeteletinib-treated samples to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) represents the thermal shift induced by the drug.
-
To determine the cellular EC50 from CETSA data, perform the experiment at a single, optimized temperature with a range of drug concentrations. Plot the amount of stabilized protein against the drug concentration to calculate the EC50 value.
Conclusion
While direct CETSA data for this compound is not yet publicly available, the CETSA methodology provides a robust framework for evaluating its target engagement and cellular potency in comparison to other RET inhibitors. The provided protocols and diagrams offer a guide for researchers to conduct such comparative studies. The existing biochemical data suggests that Zeteletinib is a highly potent and selective RET inhibitor. Future CETSA studies will be invaluable in confirming its direct interaction with RET in a cellular context and providing a more comprehensive understanding of its pharmacological profile relative to other RET-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
Zeteletinib Hemiadipate: A Paradigm of Precision in RET Inhibition Compared to Multi-Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the development of highly selective kinase inhibitors represents a significant leap forward from the broader action of multi-kinase inhibitors. This guide provides a detailed comparison of the efficacy and selectivity of zeteletinib hemiadipate, a potent and selective RET inhibitor, with established multi-kinase inhibitors (MKIs) such as vandetanib, cabozantinib, lenvatinib, and sorafenib, which have been used in the treatment of RET-driven malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Introduction to this compound
This compound (BOS-172738) is an orally active, small-molecule inhibitor of the RET (Rearranged during Transfection) proto-oncogene.[1][2] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3] Zeteletinib is designed for high potency and selectivity against wild-type RET, common RET mutations (e.g., M918T), and gatekeeper mutations (V804M/L) that can confer resistance to other therapies.[1][3] Notably, it exhibits over 300-fold selectivity for RET versus VEGFR2, a common target of MKIs that is associated with off-target toxicities.[1][2][3]
Comparative Kinase Selectivity
The therapeutic window of a kinase inhibitor is largely determined by its selectivity. Off-target inhibition can lead to a range of adverse events and limit the achievable dose, potentially compromising efficacy. Zeteletinib's high selectivity for RET contrasts sharply with the broad-spectrum activity of MKIs.
Table 1: Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Zeteletinib | Vandetanib | Cabozantinib | Lenvatinib | Sorafenib |
| RET | <10 | 130 [4] | 4 [5] | ~5 [6] | 43 [7] |
| VEGFR2 (KDR) | >1000 | 40[4] | 0.035[5] | 4.0[6] | 90[8] |
| VEGFR1 (Flt-1) | - | - | 12[5] | 22[6] | 26[7] |
| VEGFR3 (Flt-4) | - | 110[4] | 6[5] | 5.2[6] | 20[7] |
| MET | - | - | 1.3[5] | - | - |
| KIT | - | >20000 | 4.6[5] | - | 68[7][8] |
| PDGFRβ | >80% inhibition at 193nM | 1100-3600 | - | 100[6] | 57[7][8] |
| EGFR | - | 500[4] | - | - | - |
| BRAF | - | - | - | - | 22[8] |
| RAF-1 | - | - | - | - | 6[8] |
Data compiled from multiple sources.[4][5][6][7][8] Note: Assay conditions may vary between studies.
Preclinical and Clinical Efficacy in RET Fusion-Positive NSCLC
The superior selectivity of zeteletinib is hypothesized to translate into improved efficacy and a better safety profile in clinical settings. The following table summarizes key efficacy data from clinical trials of zeteletinib and various MKIs in patients with RET fusion-positive non-small cell lung cancer.
Table 2: Clinical Efficacy in RET Fusion-Positive NSCLC
| Drug | Study | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Zeteletinib | NCT03780517 (Phase I) | 33% | Not Reported |
| Vandetanib | LURET Study | 53%[4][9] | 4.7 months[4][9] |
| Cabozantinib | NCT01639508 (Phase II) | 28% | 5.5 months |
| Lenvatinib | NCT01877083 (Phase II) | 16% | 7.3 months |
Experimental Protocols
Kinase Inhibition Assays
General Methodology: The inhibitory activity of the compounds is typically assessed using in vitro kinase assays. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.
-
Zeteletinib: In biochemical assays involving 106 kinases, RET and platelet-derived growth factor receptor (PDGFR) alpha/beta were inhibited by more than 80% at a concentration of 193 nM.[1] The IC50 values against RET and RET gatekeeper mutants were in the single-digit nanomolar range, even at high ATP concentrations. The IC50 against KDR (VEGFR2) was greater than 1000 nM.[1]
-
Multi-Kinase Inhibitors: The IC50 values for MKIs are determined against a panel of purified recombinant kinases. The assays are often performed using methods like mobility shift assays, immobilized metal ion affinity particle (IMAP) assays, or enzyme-linked immunosorbent assays (ELISA). The concentration of ATP is a critical parameter and is usually kept at or near the Km value for each specific kinase to ensure accurate determination of inhibitory potency.[10]
Clinical Trial Methodologies
The clinical efficacy data presented in Table 2 are derived from early to mid-phase clinical trials. The general design of these studies is as follows:
-
Patient Population: Patients with a confirmed diagnosis of advanced or metastatic non-small cell lung cancer harboring a RET gene fusion, who have typically received prior systemic therapy.
-
Study Design: These are often single-arm, open-label, multicenter studies.
-
Treatment: Patients receive the investigational drug (zeteletinib, vandetanib, cabozantinib, or lenvatinib) orally at a specified daily dose.
-
Primary Endpoint: The primary objective is typically the overall response rate (ORR), assessed by independent review according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Secondary Endpoints: Secondary objectives usually include progression-free survival (PFS), overall survival (OS), duration of response, and safety.
Specific Study Protocols:
-
Zeteletinib (NCT03780517): This is a Phase I dose-escalation and expansion study to evaluate the safety, tolerability, and preliminary efficacy of zeteletinib in patients with RET-altered solid tumors.[3]
-
Vandetanib (LURET Study): A multicenter, single-arm, phase II study in Japan that enrolled patients with advanced RET-rearranged NSCLC who had failed at least one prior chemotherapy regimen. Patients received 300 mg of vandetanib daily.[4][9][11][12]
-
Cabozantinib (NCT01639508): A phase II, single-arm trial conducted at a single institution in the United States. Patients with metastatic or unresectable RET-rearranged lung cancer received cabozantinib at a starting dose of 60 mg daily.[5][7][13][14][15]
-
Lenvatinib (NCT01877083): A phase II, multicenter, open-label study where patients with RET-positive lung adenocarcinoma received oral lenvatinib at a dose of 24 mg per day.[6][16][17][18][19][20]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: RET signaling pathway and points of inhibition.
Caption: General workflow for kinase inhibitor development.
Conclusion
This compound demonstrates a superior kinase selectivity profile compared to multi-kinase inhibitors that have been repurposed for RET-driven cancers. Its high potency against RET and minimal off-target activity, particularly against VEGFR2, suggest the potential for a more favorable therapeutic index. While early clinical data for zeteletinib is promising, further investigation in larger, controlled trials will be crucial to fully elucidate its clinical benefits in comparison to existing MKIs and other selective RET inhibitors. The development of highly selective inhibitors like zeteletinib exemplifies the progress in precision oncology, aiming to maximize therapeutic efficacy while minimizing treatment-related toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vandetanib in patients with previously treated RET-rearranged advanced non-small-cell lung cancer (LURET): an open-label, multicentre phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mskcc.org [mskcc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II open-label single-arm study of vandetanib in patients with advanced RET-rearranged non-small cell lung cancer (NSCLC): Luret study | Value-Based Cancer Care [valuebasedcancer.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Trial: NCT01639508 - My Cancer Genome [mycancergenome.org]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. A phase 2 trial of lenvatinib (E7080) in advanced, progressive, radioiodine‐refractory, differentiated thyroid cancer: A clinical outcomes and biomarker assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Biomarker-Driven Treatment in Advanced Solid Tumors: A Comparative Guide to Zeteletinib Hemiadipate and Alternatives for EGFR/HER2 Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zeteletinib Hemiadipate, a selective RET kinase inhibitor, with alternative therapeutic strategies for non-small cell lung cancer (NSCLC) and other solid tumors characterized by EGFR or HER2 exon 20 insertion mutations. The validation of specific biomarkers is critical for patient selection and predicting response to these targeted therapies. This document outlines the performance of these drugs, supported by clinical trial data, and details the experimental protocols for biomarker detection.
Comparative Analysis of Targeted Therapies
The landscape of targeted therapy for solid tumors is rapidly evolving, with treatment selection increasingly guided by the molecular profile of the malignancy. While this compound targets tumors with RET alterations, a distinct molecular subtype, it is often considered in the broader context of advanced solid tumors, such as NSCLC, where other driver mutations like EGFR and HER2 exon 20 insertions are also prevalent. This section compares the efficacy of Zeteletinib with that of therapies approved for these alternative oncogenic drivers.
Quantitative Performance Data
The following table summarizes the clinical performance of this compound and its alternatives, highlighting the objective response rates (ORR) and duration of response (DoR) observed in clinical trials.
| Therapeutic Agent | Target Biomarker | Tumor Type(s) | Objective Response Rate (ORR) | Median Duration of Response (DoR) |
| This compound | RET gene fusions and mutations | Advanced Solid Tumors | 33% (overall) | Not Reported |
| RET fusion-positive NSCLC | 33% | Not Reported | ||
| RET-mutant Medullary Thyroid Cancer | 44%[1] | Not Reported | ||
| Amivantamab-vmjw | EGFR exon 20 insertion mutations | NSCLC (post-platinum chemotherapy) | 40%[2][3] | 11.1 months[2] |
| NSCLC (first-line, with chemotherapy) | 73% | 9.7 months[4] | ||
| Mobocertinib | EGFR exon 20 insertion mutations | NSCLC (post-platinum chemotherapy) | 28% - 35%[5][6][7] | 17.5 months[6][7] |
| Poziotinib | HER2 exon 20 insertion mutations | NSCLC (treatment-naive) | 39%[8] | 5.7 months[8] |
| NSCLC (previously treated) | 27.8%[9][10] | 5.1 months[9][10] | ||
| Trastuzumab Deruxtecan | HER2 mutations (including exon 20 insertions) | NSCLC (previously treated) | 54.9%[11] | 9.3 months[12] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways and how these targeted therapies exert their effects is crucial for biomarker development and patient management.
RET Signaling Pathway and Zeteletinib's Mechanism of Action
RET (Rearranged during Transfection) is a receptor tyrosine kinase that, when constitutively activated by gene fusions or mutations, drives tumorigenesis through downstream pathways like RAS/MAPK and PI3K/AKT.[12][13] Zeteletinib is a potent and selective inhibitor of the RET kinase, blocking these downstream signals and thereby inhibiting tumor growth.[1]
EGFR/HER2 Exon 20 Insertion Signaling and Drug Mechanisms
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Exon 20 insertion mutations lead to constitutive activation of these receptors, promoting uncontrolled cell growth through the MAPK and PI3K-AKT pathways.[14][15]
-
Mobocertinib and Poziotinib are tyrosine kinase inhibitors (TKIs) that irreversibly bind to and inhibit the kinase activity of EGFR and HER2 with exon 20 insertions, respectively.[1][5][7][10]
-
Amivantamab is a bispecific antibody that targets both EGFR and MET, leading to receptor degradation and immune cell-mediated cytotoxicity.[2][4][8][16]
-
Trastuzumab deruxtecan is an antibody-drug conjugate (ADC). The trastuzumab component binds to HER2-expressing cells, and upon internalization, releases a potent topoisomerase I inhibitor (deruxtecan), causing DNA damage and cell death.[11][17][18][19][20]
Experimental Protocols for Biomarker Validation
Accurate and reliable detection of the targetable genomic alterations is paramount for the successful implementation of these targeted therapies. The following section details the workflows and methodologies for identifying RET fusions, and EGFR/HER2 exon 20 insertion mutations.
Biomarker Discovery and Validation Workflow
The general workflow for biomarker discovery and validation involves several key stages, from initial discovery in a small cohort to large-scale clinical validation.
Methodology 1: Next-Generation Sequencing (NGS) for Comprehensive Genomic Profiling
NGS is the preferred method for detecting a wide range of genomic alterations, including fusions, insertions, and other mutations, from a single tumor sample. It offers high sensitivity and specificity, particularly for the diverse spectrum of EGFR exon 20 insertions that can be missed by other methods.[21][22]
1. Sample Preparation (from FFPE Tissue):
-
Deparaffinization: Tissue sections (5-10 µm) are deparaffinized using xylene or a safer alternative, followed by rehydration through a series of graded ethanol washes.[21]
-
DNA/RNA Extraction: Nucleic acids are extracted using commercially available kits optimized for FFPE tissue, which often include a step to partially reverse formalin cross-linking.[21][23]
-
Quantification and Quality Control: The quantity and quality of extracted DNA and RNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). DNA integrity can be evaluated by gel electrophoresis or automated electrophoresis systems.
2. Library Preparation:
-
Fragmentation: DNA is fragmented to a size suitable for the sequencing platform, typically 150-250 base pairs, using enzymatic or mechanical methods.
-
End-Repair and A-tailing: The ends of the fragmented DNA are repaired to create blunt ends, and a single adenine nucleotide is added to the 3' ends.
-
Adapter Ligation: Platform-specific adapters, which include sequences for amplification and sequencing, are ligated to the DNA fragments.
-
Target Enrichment (for targeted panels): For targeted sequencing, specific genomic regions of interest (e.g., exons of RET, EGFR, HER2) are captured using hybridization with biotinylated probes followed by streptavidin bead pulldown.[24]
-
PCR Amplification: The adapter-ligated, enriched DNA fragments are amplified by PCR to generate a sufficient quantity of library for sequencing.
3. Sequencing:
-
The prepared library is loaded onto the NGS instrument (e.g., Illumina MiSeq, NextSeq).
-
Sequencing by synthesis is performed to generate millions of short reads corresponding to the DNA fragments in the library.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapter sequences are trimmed.
-
Alignment: Reads are aligned to a human reference genome (e.g., hg19/GRCh37).
-
Variant Calling: Algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions (indels) by comparing the aligned reads to the reference genome.
-
Fusion Detection: Specific algorithms are employed to identify gene fusions by detecting reads that span the breakpoints of two different genes.
-
Annotation and Interpretation: Called variants and fusions are annotated with information from various databases (e.g., COSMIC, ClinVar) to determine their potential clinical significance.
Methodology 2: Fluorescence In Situ Hybridization (FISH) for RET Gene Rearrangements
FISH is a cytogenetic technique used to detect the presence or absence of specific DNA sequences on chromosomes. For RET fusions, break-apart probes are commonly used.
1. Probe Design: A break-apart probe set consists of two differently colored fluorescent probes that bind to regions flanking the RET gene. 2. Sample Preparation: FFPE tissue sections are deparaffinized, rehydrated, and treated with a protease to permeabilize the cells. 3. Denaturation and Hybridization: The chromosomal DNA in the tissue and the DNA probes are denatured with heat. The probes are then applied to the tissue and incubated to allow hybridization to their complementary sequences. 4. Washing and Counterstaining: Excess probe is washed away, and the cell nuclei are counterstained with DAPI. 5. Visualization and Interpretation:
-
Normal Signal: In a normal cell, the two colored probes appear close together, often merging to form a fusion signal.
-
Positive Signal (Rearrangement): If a gene rearrangement has occurred at the RET locus, the two probes will be separated, appearing as distinct red and green signals. A positive result is typically scored if more than 15% of tumor cells show this break-apart pattern. While sensitive, FISH for RET rearrangements can have lower specificity, and confirmation with an orthogonal method like NGS is often recommended.[25]
Methodology 3: Immunohistochemistry (IHC) for Protein Expression (Screening)
IHC can be used as a screening tool to detect the overexpression of proteins, which may be indicative of an underlying gene fusion. However, for RET fusions, IHC has shown poor correlation with results from other methods and is not considered a standalone definitive test.
1. Sample Preparation: FFPE tissue sections are deparaffinized and rehydrated. 2. Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. 3. Antibody Incubation: The tissue is incubated with a primary antibody specific for the target protein (e.g., RET). 4. Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate that produces a colored precipitate at the site of the antigen. 5. Counterstaining and Visualization: The tissue is counterstained (e.g., with hematoxylin) and visualized under a microscope. The intensity and localization of the staining are assessed.
Conclusion
The selection of targeted therapies for advanced solid tumors is critically dependent on the accurate identification of specific molecular biomarkers. This compound offers a therapeutic option for patients with RET-altered cancers. For patients with EGFR or HER2 exon 20 insertion mutations, a range of effective targeted therapies are now available. Comprehensive genomic profiling using Next-Generation Sequencing is the preferred method for biomarker detection, as it can identify a broad spectrum of actionable alterations from a single tumor sample, ensuring that patients are matched with the most appropriate and effective treatment. The continued development and validation of these biomarkers and their corresponding targeted therapies are essential for advancing precision oncology.
References
- 1. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 3. Bioinformatics Pipeline For Cancer Research [meegle.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Bioinformatics Toolkit for Next-Generation Sequencing in Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Poziotinib: mechanism of action, metabolism, clinical applications, side effects_Chemicalbook [chemicalbook.com]
- 11. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Apply NGS Technologies to FFPE Tissues? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NGS from FFPE samples - QIAGEN [qiagen.com]
- 24. frontlinegenomics.com [frontlinegenomics.com]
- 25. researchgate.net [researchgate.net]
Zeteletinib: A Comparative Analysis of Cross-Resistance with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Zeteletinib (BOS172738), a potent and selective RET tyrosine kinase inhibitor (TKI), and its cross-resistance profile with other TKIs targeting key oncogenic drivers such as EGFR, HER2, and ALK. This analysis is based on publicly available preclinical and clinical data.
Executive Summary
Zeteletinib is a next-generation TKI demonstrating high potency against wild-type RET and various RET mutations that confer resistance to other TKIs. While extensive data exists for its activity in RET-driven cancers, direct comparative studies on its efficacy against cancers with acquired resistance to TKIs targeting other kinases (e.g., EGFR, HER2) are limited in the public domain. This guide summarizes the known activity of Zeteletinib against RET resistance mutations and contrasts it with the established resistance mechanisms of other major TKI classes, providing a framework for understanding its potential and limitations in the broader landscape of TKI therapy.
Data Presentation: Zeteletinib and TKI Resistance Profiles
Table 1: Zeteletinib Activity Against RET Kinase Variants
| Target | IC50 / Kd (nM) | Reference |
| Wild-type RET | ≤ 1 (Kd) | --INVALID-LINK-- |
| RET (M918T) | ≤ 1 (Kd) | --INVALID-LINK-- |
| RET (V804L/M) | ≤ 1 (Kd) | --INVALID-LINK-- |
| RET (G810 solvent-front mutations) | Active against | --INVALID-LINK-- |
Note: Specific IC50 values for G810 mutations are not publicly available, but preclinical and clinical data indicate activity.
Table 2: Common Resistance Mechanisms to Major TKI Classes
| TKI Class | Primary Target(s) | Common On-Target Resistance Mutations | Common Off-Target Resistance Mechanisms |
| EGFR TKIs (e.g., Osimertinib) | EGFR | T790M (1st/2nd gen), C797S (3rd gen) | MET amplification, HER2 amplification, BRAF mutations, Small cell transformation |
| HER2 TKIs (e.g., Lapatinib, Neratinib) | HER2, EGFR | L755S | PI3K pathway activation, MET signaling |
| ALK TKIs (e.g., Crizotinib, Alectinib) | ALK, ROS1 | L1196M, G1269A, G1202R | MET amplification, EGFR pathway activation |
| RET TKIs (e.g., Selpercatinib, Pralsetinib) | RET | G810R/S/C (solvent front) | MET amplification, KRAS amplification |
Cross-Resistance Insights
Publicly available biochemical screening data indicates that Zeteletinib is highly selective for RET. In a panel of 106 kinases, Zeteletinib at a concentration of 193 nM showed over 80% inhibition only against RET and PDGF-family kinases (PDGFRα/β)[1]. This high selectivity suggests that Zeteletinib is unlikely to have significant direct activity against cancers driven by other kinases like EGFR or HER2, especially in the context of acquired resistance where the primary oncogene is still active, albeit in a mutated form.
Therefore, cross-resistance is likely to be observed in cases where resistance to another TKI is driven by a mechanism that Zeteletinib does not target. For instance, a tumor with acquired resistance to an EGFR TKI due to a bypass track activation via MET amplification might not respond to Zeteletinib, as Zeteletinib does not potently inhibit MET.
Conversely, Zeteletinib has demonstrated efficacy in patients with RET-altered tumors who have progressed on prior therapies, including other TKIs[2][3]. This suggests that Zeteletinib can overcome certain resistance mechanisms that affect other RET inhibitors.
Experimental Protocols
Below are generalized methodologies for key experiments used in the study of TKI cross-resistance. Specific protocols for Zeteletinib cross-resistance studies are not publicly available.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory activity of a TKI against a purified kinase enzyme.
Methodology:
-
Recombinant human kinase enzymes (e.g., RET, EGFR, HER2) are incubated with varying concentrations of the test TKI in a microplate well.
-
A kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.
-
The concentration of TKI that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay
Objective: To assess the effect of a TKI on the growth and survival of cancer cell lines, including those with known resistance mutations.
Methodology:
-
Cancer cell lines (e.g., NSCLC lines with EGFR mutations, breast cancer lines with HER2 amplification) are seeded in 96-well plates.
-
After allowing the cells to adhere (for adherent cell lines), they are treated with a range of concentrations of the test TKI.
-
The cells are incubated for a period of 72 hours.
-
Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.
-
The IC50 value, representing the concentration of TKI required to inhibit cell growth by 50%, is determined from the dose-response curve.
Visualizations
Signaling Pathway: TKI Inhibition and Resistance
References
A Comparative Analysis of In Vivo Efficacy: Zeteletinib vs. Cabozantinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Zeteletinib and Cabozantinib, supported by available preclinical and clinical data. This document summarizes key performance metrics, details experimental methodologies, and visualizes the distinct signaling pathways targeted by each inhibitor.
Zeteletinib (BOS-172738) is a highly selective, next-generation oral inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1] It demonstrates potent antitumor activity in preclinical models of cancers with RET alterations, including fusions and mutations.[2] Cabozantinib is an oral multi-kinase inhibitor that targets several tyrosine kinases, including RET, MET, VEGFR, and AXL, and is approved for the treatment of various cancers.[1][3] This guide offers a comparative overview of their in vivo performance, particularly in the context of RET-driven malignancies.
In Vivo Efficacy Data
The following tables summarize the available in vivo efficacy data for Zeteletinib and Cabozantinib in relevant cancer models. It is important to note that a direct head-to-head preclinical study has not been identified in the public domain; therefore, this comparison is based on data from separate studies.
Table 1: In Vivo Efficacy of Zeteletinib (BOS-172738)
| Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Ba/F3-RET Subcutaneous Tumor | N/A | 10 mg/kg, twice daily (bid) | Induced tumor regression.[2] |
| LC2/ad NSCLC Xenograft (RET-CCDC6 fusion) | N/A | 1 mg/kg, thrice daily (tid) | Induced tumor regression.[2] |
| NSCLC PDX (KIF5B-RET fusion) | N/A | 30 mg/kg | Demonstrated potent and durable tumor regression. |
Table 2: In Vivo Efficacy of Cabozantinib
| Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Advanced RET-rearranged Lung Cancers (Clinical Trial) | Human Patients | 60 mg, daily | 28% Overall Response Rate (ORR).[3][4] |
| Medullary Thyroid Cancer Xenograft | Nude Mice | Dose-dependent | Inhibited tumor growth.[5] |
Signaling Pathway Overview
Zeteletinib and Cabozantinib exhibit distinct mechanisms of action, defined by their target selectivity.
Zeteletinib is a selective inhibitor that specifically targets the RET receptor tyrosine kinase. By blocking RET, it effectively shuts down the downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for the proliferation and survival of RET-driven tumor cells.[1]
In contrast, Cabozantinib has a broader target profile, inhibiting multiple receptor tyrosine kinases including RET, MET, VEGFR, and AXL. This multi-targeted approach allows Cabozantinib to disrupt several key processes involved in tumor progression, such as angiogenesis, invasion, and metastasis, in addition to direct effects on tumor cell proliferation.[1][3]
Experimental Methodologies
The following provides a representative experimental protocol for a xenograft study to evaluate the in vivo efficacy of a test compound. Specific details may vary between individual studies.
Representative Protocol for a Zeteletinib Xenograft Study:
-
Cell Line and Animal Model: An NSCLC cell line harboring a RET fusion (e.g., LC2/ad) is cultured under standard conditions. Female athymic nude mice (4-6 weeks old) are used as the animal model.
-
Tumor Implantation: 5 x 10^6 LC2/ad cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 150-200 mm³. Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: Zeteletinib is administered orally via gavage at a dose of 1 mg/kg thrice daily. The vehicle control group receives the formulation buffer.
-
Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. The study endpoint is typically defined by a specific tumor volume in the control group or a predetermined study duration.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Representative Protocol for a Cabozantinib Xenograft Study:
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from a patient with RET-rearranged lung cancer are surgically implanted into the flank of immunocompromised mice.
-
Tumor Propagation and Cohort Formation: The PDX model is passaged through several generations of mice to expand the tumor tissue. Once sufficient tumor volume is achieved, cohorts of mice are established.
-
Treatment Initiation: When tumors reach a specified size, mice are randomized to receive either Cabozantinib or a vehicle control.
-
Drug Administration: Cabozantinib is administered orally at a dose of 60 mg/kg daily.
-
Monitoring and Endpoint: Tumor growth and animal health are monitored regularly. The primary endpoint is often the overall response rate or progression-free survival.
-
Biomarker Analysis: At the end of the study, tumors may be excised for immunohistochemical or molecular analysis to investigate the on-target effects of the drug.
Conclusion
Both Zeteletinib and Cabozantinib demonstrate significant antitumor activity in vivo in cancers with RET alterations. Zeteletinib, as a highly selective RET inhibitor, shows potent tumor regression in preclinical models of RET-fusion NSCLC at low doses.[2] Cabozantinib, with its multi-targeted profile, has shown clinical activity in patients with RET-rearranged lung cancers.[3][4] The choice between a selective inhibitor like Zeteletinib and a multi-kinase inhibitor such as Cabozantinib will likely depend on the specific genetic context of the tumor, prior treatment history, and the desired therapeutic strategy. Further preclinical head-to-head studies and ongoing clinical trials will be crucial to fully delineate the comparative efficacy and optimal clinical positioning of these two agents.
References
- 1. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cabozantinib in patients with advanced RET-rearranged non-small-cell lung cancer: an open-label, single-centre, phase 2, single-arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Zeteletinib Hemiadipate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Zeteletinib hemiadipate, a selective RET kinase inhibitor. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular waste.
Key Hazard Information
A summary of the primary hazards associated with this compound is provided in the table below. This information is derived from the Safety Data Sheet (SDS) and should be reviewed before handling the compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation[1].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof hazardous waste container.
-
-
Waste Container Labeling:
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
Indicate the approximate quantity of waste in the container.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved and licensed hazardous waste disposal company[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will provide specific instructions and ensure compliance with all federal, state, and local regulations.
-
-
Spill Management:
-
In the event of a spill, avoid dust and aerosol formation[1].
-
Carefully collect the spilled material using appropriate tools and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report the spill to your EHS department.
-
Emergency First Aid Procedures
In case of accidental exposure, follow these first aid measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].
-
Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water. Seek prompt medical attention[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician[1].
-
Inhalation: Immediately move the affected person to fresh air.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
